molecular formula C13H12ClNO2 B1421290 Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate CAS No. 1133115-70-4

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Cat. No.: B1421290
CAS No.: 1133115-70-4
M. Wt: 249.69 g/mol
InChI Key: VZYCKZKXAVZPOB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCKZKXAVZPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674841
Record name Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
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Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-70-4
Record name Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1133115-70-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known to exhibit a wide range of biological activities. This document details the chemical identity, plausible synthetic routes, physicochemical properties, and potential applications of this specific derivative. Emphasis is placed on the rationale behind synthetic choices and the importance of the quinoline core in the design of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The structural rigidity and the ability to introduce various substituents at multiple positions make the quinoline nucleus an ideal scaffold for the development of targeted therapeutics. This compound, with its specific substitution pattern, offers unique opportunities for the synthesis of novel compounds with potentially enhanced biological efficacy and selectivity.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of a compound is fundamental for its application in research and development.

Table 1: Chemical and Physicochemical Properties

PropertyValueSource
CAS Number 1133115-70-4
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.69 g/mol
IUPAC Name This compound
Appearance Expected to be a solid
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, ether, and chloroform.
Purity Commercially available at ≥98%

Spectral Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following are expected characteristic signals based on the analysis of similar structures:

  • ¹H NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl groups at positions 7 and 8 would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm). The methyl ester protons would also be a singlet, typically around δ 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the quinoline core, the two methyl carbons, the ester carbonyl carbon (around 165-175 ppm), and the ester methyl carbon.

  • IR Spectroscopy: Characteristic peaks would include C=O stretching of the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope.

Synthesis of this compound

The synthesis of substituted quinoline-2-carboxylates can be achieved through several established methods. For the target molecule, a plausible and efficient synthetic strategy would involve a variation of the Friedländer Annulation or the Doebner-von Miller reaction .

Proposed Synthetic Pathway: Modified Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. This method is highly versatile for producing polysubstituted quinolines.

Synthesis_Pathway A 2-Amino-3,4-dimethylbenzaldehyde C Intermediate Adduct A->C Base or Acid Catalyst B Methyl pyruvate B->C D Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate C->D Cyclization & Dehydration E This compound D->E Chlorinating Agent (e.g., POCl₃)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Plausible)

This protocol is a representative procedure based on established methodologies for similar quinoline syntheses. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

  • To a solution of 2-amino-3,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add methyl pyruvate (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Chlorination to form this compound

  • Suspend Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Applications in Drug Discovery and Development

The quinoline scaffold is a key pharmacophore in numerous approved drugs, particularly in the areas of infectious diseases and oncology. The specific substituents on this compound provide several handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Applications Core This compound App1 Anticancer Agents Core->App1 App2 Antibacterial Agents Core->App2 App3 Antimalarial Agents Core->App3 App4 Kinase Inhibitors Core->App4

Caption: Potential applications of the target compound in drug discovery.

The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing side chains. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Chlorinated quinoline derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements (Anticipated): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements (Anticipated): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

In case of accidental exposure, it is crucial to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its structure offers multiple points for chemical modification. The continued exploration of derivatives of this compound is likely to yield new and effective drug candidates for a variety of diseases.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Saeedi, M., & Ghafouri, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Available at: [Link]

  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. Available at: [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]

  • Doebner, O., & Miller, W. v. (1883). Ueber die Darstellung von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464–2470. Available at: [Link]

  • Chen, Y., et al. (2011). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4533-4536. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

  • Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-81. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental methodologies required for its characterization, ensuring a self-validating approach to its scientific investigation.

Molecular Identity and Core Properties

This compound is a substituted quinoline derivative with the chemical formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol .[1] Its unique structure, featuring a chloro-substituent at the 4-position and methyl groups at the 7 and 8-positions of the quinoline ring, alongside a methyl ester at the 2-position, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

Below is a summary of its fundamental properties:

PropertyValueSource
CAS Number 1133115-70-4[1]
Molecular Formula C₁₃H₁₂ClNO₂[1]
Molecular Weight 249.69 g/mol [1]
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP (calculated) 3.29164[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]
SMILES CC1=CC=C2C(=CC(=NC2=C1C)C(=O)OC)Cl[1]

Synthesis and Structural Elucidation

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Gould-Jacobs reaction, Friedländer synthesis, or Pfitzinger reaction.[2][3][4] A plausible synthetic route for this compound would likely involve the cyclization of a substituted aniline with a suitable β-ketoester, followed by chlorination.

The structural integrity of the synthesized compound must be rigorously confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, the following spectral features are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants providing information about the substitution pattern. The two methyl groups at the 7 and 8-positions would likely appear as singlets in the aromatic region, while the methyl ester protons would present as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift (typically in the range of 160-180 ppm).[5] The carbons of the quinoline ring and the methyl groups will have distinct signals that can be assigned with the aid of 2D NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.[6] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C=O stretching of the ester group (typically around 1700-1750 cm⁻¹)

  • C-O stretching of the ester group (around 1100-1300 cm⁻¹)

  • C=C and C=N stretching of the aromatic quinoline ring (in the 1400-1600 cm⁻¹ region)[6]

  • C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹)

  • C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹)

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[7] The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Experimental Protocols

The following are generalized, yet detailed, protocols for the characterization of this compound, based on standard laboratory practices for similar compounds.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for the chlorine atom.

Protocol for HPLC Purity Determination
  • Mobile Phase Preparation: Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and water) and filter them through a 0.45 µm membrane filter. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[8][9] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds for drug discovery programs. The chloro-substituent at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.

Safety and Handling

This compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Visualizations

Caption: Chemical structure of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity ≥ 98% HPLC->Purity_Assessment

Caption: Experimental workflow for the synthesis and characterization of the title compound.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide provides a comprehensive technical overview of the molecular structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a derivative with significant potential for further exploration in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a distinct heterocyclic compound with the following identifiers:

PropertyValueSource
CAS Number 1133115-70-4[1]
Molecular Formula C₁₃H₁₂ClNO₂[1]
Molecular Weight 249.69 g/mol [1]
Canonical SMILES CC1=CC=C2C(=CC(=NC2=C1C)C(=O)OC)Cl[1]

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP 3.29[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

The LogP value suggests good lipophilicity, which is often correlated with cell membrane permeability, a crucial factor for drug efficacy. The TPSA is within a range typically associated with good oral bioavailability.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, two singlets for the methyl groups at positions 7 and 8, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the methyl group carbons. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms would be particularly informative.[3]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio), providing unambiguous confirmation of its presence.[2]

Synthesis and Reactivity

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging established quinoline chemistry. A plausible synthetic pathway would involve the initial construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step.

Proposed Synthetic Pathway:

Synthesis_Pathway Precursor Methyl 4-hydroxy-7,8-dimethyl quinoline-2-carboxylate (CAS: 52979-32-5) Product Methyl 4-chloro-7,8-dimethyl quinoline-2-carboxylate (CAS: 1133115-70-4) Precursor->Product Chlorination Reagent Phosphoryl Chloride (POCl₃) or Thionyl Chloride (SOCl₂) Reagent->Product

Caption: Proposed synthesis of the target molecule via chlorination of the 4-hydroxy precursor.

Experimental Protocol: Chlorination of 4-Hydroxyquinoline Precursor

This protocol is based on well-established methods for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Extraction and Purification: The resulting aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity:

The chlorine atom at the 4-position of the quinoline ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity provides a versatile handle for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the generation of diverse chemical libraries for biological screening.

Potential Applications in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

Biological_Potential Quinoline_Core Quinoline Scaffold Anticancer Anticancer Quinoline_Core->Anticancer Antimalarial Antimalarial Quinoline_Core->Antimalarial Anti_inflammatory Anti-inflammatory Quinoline_Core->Anti_inflammatory Antibacterial Antibacterial Quinoline_Core->Antibacterial

Caption: Diverse biological activities associated with the quinoline scaffold.

While specific biological data for this compound is not extensively documented in the public domain, its structural features suggest several avenues for investigation:

  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The presence of the reactive 4-chloro group allows for the synthesis of analogs that could be screened against a panel of cancer cell lines.

  • Antimalarial Compounds: The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. The 4-chloro position of the target molecule serves as a key site for the introduction of various amine side chains to generate novel antimalarial candidates.

  • Enzyme Inhibitors: The quinoline ring system can be designed to fit into the active sites of various enzymes. The substituents on the ring, including the methyl groups and the carboxylate, can be modified to optimize binding affinity and selectivity.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its well-defined molecular structure, combined with the reactive 4-chloro substituent, provides a valuable platform for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its pharmacological potential.

References

  • Sobhani, S., Zarifi, F., & Skibsted, J. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (c) Methyl 6-acetyl-4-chloro-7-hydroxy-8-propylquinoline-2-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxylate, min 98%, 25 grams. Retrieved from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699–18724. [Link]

  • Bindra, J., & Singh, A. (2010). Quinoline: A versatile heterocyclic. International Journal of PharmTech Research, 2(4), 2297-2303.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2017). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society, 82(1), 1-13. [Link]

Sources

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a specific derivative that, due to its unique substitution pattern, serves as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of a reactive 4-chloro group, a synthetically tractable methyl ester at the 2-position, and the dimethyl substitution on the benzene ring allows for targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important chemical entity.

Physicochemical and Spectral Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1133115-70-4[2]
Molecular Formula C₁₃H₁₂ClNO₂[2]
Molecular Weight 249.69 g/mol [2]
IUPAC Name This compound[2]
Predicted Boiling Point 346.8±37.0 °C[2]
Predicted Density 1.172±0.06 g/cm³[2]

Expected Spectral Data:

  • ¹H NMR: Aromatic protons are expected in the δ 7.0-8.5 ppm range. The two methyl groups on the benzene ring would likely appear as singlets between δ 2.2-2.8 ppm. The methyl ester protons would be a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester group is expected in the range of 165-175 ppm. Aromatic carbons would appear between δ 110-150 ppm. The methyl group carbons would be found in the upfield region of the spectrum.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 249.06, with a characteristic M+2 peak at m/z 251.06 due to the presence of the chlorine-37 isotope.

Synthesis of this compound

The synthesis of the target molecule is a multi-step process that relies on established methodologies for quinoline ring formation and subsequent functionalization. A plausible and efficient synthetic route involves the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by chlorination.[3][4]

Synthetic Pathway Overview

Synthetic_Pathway A 2,3-Dimethylaniline C Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate C->D Thermal Cyclization E This compound D->E Chlorination

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate C)

This initial step is a condensation reaction, a key part of the Gould-Jacobs synthesis.[3][5]

  • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Intermediate D)

The thermal cyclization of the intermediate from Step 1 is a crucial ring-forming reaction. The choice of a high-boiling solvent is critical for achieving good yields.[6]

  • Add the crude Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate to a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the electrocyclic ring closure.[7]

  • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture and triturate with a suitable solvent like hexane to precipitate the product.

  • Filter the solid and wash with cold solvent to obtain crude 7,8-dimethylquinolin-4-ol.[2]

  • To obtain the methyl ester, the corresponding carboxylic acid (if formed via saponification during workup) can be esterified using standard methods such as Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

Step 3: Chlorination to this compound (Final Product E)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation in quinoline chemistry, often achieved with phosphorus oxychloride (POCl₃).[8][9]

  • In a fume hood, carefully add Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of POCl₃ is highly exothermic.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SₙAr).[8][10] This reactivity allows for the introduction of a wide array of functional groups, making it a valuable platform for generating diverse chemical libraries.

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position for nucleophilic attack. Common nucleophiles that can displace the chloride ion include amines, thiols, and alkoxides.[8][11]

SNAr_Reactions Start This compound Product_Amine Methyl 4-(dialkylamino)-7,8-dimethylquinoline-2-carboxylate Start->Product_Amine Product_Thiol Methyl 4-(alkylthio)-7,8-dimethylquinoline-2-carboxylate Start->Product_Thiol Product_Alkoxide Methyl 4-alkoxy-7,8-dimethylquinoline-2-carboxylate Start->Product_Alkoxide Amine R₂NH Amine->Product_Amine Thiol RSH Thiol->Product_Thiol Alkoxide RO⁻ Alkoxide->Product_Alkoxide

Caption: Common SₙAr reactions at the C4-position.

General Protocol for SₙAr with Amines:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add the desired primary or secondary amine (1.1-2.0 equivalents).

  • Optionally, a base like potassium carbonate or triethylamine can be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds suggest several promising avenues for research and development.

Anticancer Activity

Quinoline derivatives are well-represented among anticancer agents. The quinoline scaffold can intercalate with DNA, inhibit topoisomerases, or modulate the activity of protein kinases involved in cancer cell signaling. Esters and amides of quinoline-2-carboxylic acid have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[12][13] Specifically, some derivatives have demonstrated cytotoxic effects on prostate cancer cells.[13] The 7,8-disubstituted pattern may also influence activity, as seen in some antibacterial quinolones.[14]

Antimicrobial and Antifungal Activity

The quinoline core is found in numerous antimicrobial and antifungal agents.[15] Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to amoxicillin.[15] The 4-chloro position offers a convenient point for derivatization to generate novel compounds with potential antimicrobial properties.

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[12] While the target molecule is a 2-carboxylate, the broader quinoline class has shown potential in this therapeutic area, and derivatives of this compound could be explored for similar activities.[16]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction followed by chlorination. The high reactivity of the 4-chloro group towards nucleophilic substitution provides a straightforward handle for the synthesis of diverse libraries of novel quinoline derivatives. Based on the known biological activities of related quinoline-2-carboxylates and other substituted quinolines, this compound holds significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological properties of its derivatives is warranted.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal, 51(5).

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. (n.d.). Archiv der Pharmazie.

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate.

  • Gould–Jacobs reaction. (n.d.). Wikipedia.

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed.

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.

  • Gould-Jacobs Reaction. (n.d.). Merck Index.

  • Conrad-Limpach Synthesis. (n.d.). SynArchive.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. (n.d.). BenchChem.

  • Conrad–Limpach synthesis. (n.d.). Wikipedia.

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR.

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

  • Process for the preparation of chlorinated quinolines. (1971). Google Patents.

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate.

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.

  • Different biological activities of quinoline. (2024). Preprints.org.

  • Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents.

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.

  • Conrad-Limpach Quinoline Synthesis. A. General Description of The Reaction. (n.d.). Scribd.

  • The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.). Capot Chemical.

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). Journal of Medicinal Chemistry.

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.

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The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its discovery, dating back to the 19th century, unlocked a vast chemical space that continues to yield compounds of immense therapeutic and industrial value. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of quinoline derivatives. We will navigate the historical context of its initial isolation and delve into the core synthetic methodologies that have defined its chemical accessibility. From the classical, name-reaction-driven approaches like the Skraup and Friedländer syntheses to modern, greener alternatives, this guide will elucidate the mechanistic underpinnings and practical considerations of each strategy. The aim is to equip researchers and drug development professionals with a robust understanding of quinoline chemistry, enabling informed decisions in the design and execution of synthetic campaigns targeting novel quinoline-based agents.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar, naming it "leukol".[1] Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical.[1] This early work not only established a fundamental heterocyclic system but also presaged the profound connection between the quinoline scaffold and biological activity, a theme that would dominate its future development. The name "quinoline" itself is derived from quinine, highlighting this intrinsic link. The discovery of quinine, extracted from the bark of the Cinchona tree, as the first effective treatment for malaria in the 17th century, marks a pivotal moment in the history of medicine and firmly established the therapeutic potential of quinoline-containing natural products.[2]

The Quinoline Core: A Blueprint for Pharmacological Diversity

The quinoline nucleus is a versatile pharmacophore, a key structural component in a vast array of bioactive molecules.[3][4] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and hydrogen-bonding properties, enabling it to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with a remarkable spectrum of pharmacological activities, including:

  • Antimalarial: The historical success of quinine and the development of synthetic analogs like chloroquine and mefloquine underscore the scaffold's importance in combating malaria.[2][4][5]

  • Anticancer: Numerous quinoline derivatives have been investigated as anticancer agents, with some functioning as topoisomerase inhibitors or kinase inhibitors, disrupting DNA replication and cell signaling pathways in tumors.[3][6][7]

  • Antibacterial: The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline core, represents a major family of synthetic antibacterial agents.[8]

  • Antiviral, Anti-inflammatory, and Anticonvulsant: The pharmacological reach of quinoline derivatives extends to a wide array of other therapeutic areas, demonstrating the scaffold's adaptability.[3][5][9][10]

The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based new molecular entities (NMEs) in the 21st century, including drugs for cancer, infectious diseases, and genetic disorders, further cementing the enduring relevance of this scaffold in modern drug discovery.[4][11]

Foundational Architectures: Classical Syntheses of the Quinoline Ring

The ability to synthetically access the quinoline core and its derivatives has been a central focus of organic chemistry for over a century. Several classical "name reactions" have become indispensable tools for constructing this bicyclic system. The choice of a particular method is dictated by the desired substitution pattern on both the benzene and pyridine rings.

The Skraup Synthesis: A Robust, Albeit Harsh, Approach

Developed by Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for synthesizing quinoline itself.[12] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[13][14]

Causality of Experimental Choices:

  • Glycerol: Serves as the source for the three-carbon unit required to form the pyridine ring. Dehydration of glycerol by sulfuric acid in situ generates acrolein (propenal), the key electrophile.[12][13][14]

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization step.

  • Nitrobenzene: Functions as an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate.[14] It is often used in excess and can also serve as a solvent.[9]

  • Moderators: The reaction is notoriously exothermic and can be violent.[14] Additives like ferrous sulfate or boric acid are often used to control the reaction rate.[14][15]

Mechanism:

The Skraup synthesis proceeds through a multi-step mechanism:

  • Acrolein Formation: Dehydration of glycerol by concentrated sulfuric acid.

  • Michael Addition: The aniline undergoes a conjugate addition to the acrolein.[13][14]

  • Cyclization: Acid-catalyzed intramolecular electrophilic substitution onto the aniline ring forms a 1,2-dihydroquinoline intermediate.[12][14]

  • Oxidation: The dihydroquinoline is oxidized by nitrobenzene to yield the aromatic quinoline product.[14]

Experimental Protocol: Synthesis of Quinoline

  • In a fume hood, cautiously add 30 mL of concentrated sulfuric acid to a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • To the stirred acid, add 12 g of anhydrous ferrous sulfate.

  • Slowly and carefully add 10 mL of aniline, followed by 30 g of glycerol.

  • Finally, add 15 mL of nitrobenzene.

  • Heat the mixture gently in a heating mantle. Once the reaction begins (indicated by a rapid increase in temperature), remove the heat source and allow the reaction to proceed under its own exotherm.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Allow the mixture to cool to room temperature and then pour it into 500 mL of water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid.

  • The aqueous acid layer, containing the quinoline hydrochloride salt, is then treated with a concentrated sodium hydroxide solution to liberate the free quinoline.

  • Extract the quinoline with a suitable organic solvent (e.g., dichloromethane), dry the organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the quinoline by distillation.

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup Aniline Aniline Mixing Mixing & Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H2SO4 H2SO4->Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Mixing Quenching Quenching (H2O) Mixing->Quenching Reflux Basification Basification (NaOH) Quenching->Basification Distillation Steam Distillation Basification->Distillation Purification Purification Distillation->Purification Product Quinoline Purification->Product

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction: A Versatile Modification

This reaction, also known as the Skraup-Doebner von Miller synthesis, is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[12][16] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[12][15]

Causality of Experimental Choices:

  • α,β-Unsaturated Carbonyl Compound: This reactant provides the three-carbon backbone for the pyridine ring and dictates the substitution pattern of the final product. For example, using crotonaldehyde (but-2-enal) with aniline yields 2-methylquinoline (quinaldine).

  • Acid Catalyst: Promotes the initial conjugate addition and the subsequent cyclization.

Mechanism:

The mechanism is believed to involve a fragmentation-recombination pathway.[15] The aniline first reacts with the α,β-unsaturated carbonyl compound in a conjugate addition. This adduct can then fragment to an imine and the enol/enolate of the carbonyl compound, which then recombine in a different manner before cyclization and oxidation.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • In a round-bottom flask fitted with a reflux condenser, place 20 mL of concentrated hydrochloric acid.

  • Add 10 g of aniline to the acid.

  • Slowly add 15 g of crotonaldehyde to the mixture with stirring.

  • Heat the reaction mixture to reflux for 7 hours.

  • After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude product by steam distillation.

  • Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.

Diagram of the Doebner-von Miller Reaction Mechanism:

Doebner_von_Miller Aniline Aniline Adduct Conjugate Adduct Aniline->Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Adduct Michael Addition Acid Acid Catalyst (e.g., HCl) Acid->Adduct CyclizedIntermediate Dihydroquinoline Intermediate Adduct->CyclizedIntermediate Cyclization Product Substituted Quinoline CyclizedIntermediate->Product Oxidation

Caption: Simplified Mechanism of the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound, such as acetylacetone.[9][12][13]

Mechanism:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate.[9][12]

  • Cyclization: Under acidic conditions, the remaining carbonyl group is protonated, and the enamine undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the quinoline.[12]

Diagram of the Combes Synthesis Mechanism:

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine Condensation Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization Product 2,4-Disubstituted Quinoline Cyclized->Product Dehydration

Caption: Mechanistic Pathway of the Combes Quinoline Synthesis.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly convergent method that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group (e.g., an aldehyde, ketone, or ester with an α-methylene group).[13][17][18]

Causality of Experimental Choices:

  • o-Aminoaryl Carbonyl: This reactant provides the benzene ring and the nitrogen atom of the quinoline.

  • Active Methylene Compound: This reactant provides the remaining atoms of the pyridine ring. The nature of this component determines the substitution pattern at the 2- and 3-positions of the quinoline.

Mechanism:

The reaction proceeds via an initial aldol-type condensation between the active methylene compound and the carbonyl group of the o-aminoaryl carbonyl compound, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • In a flask, dissolve 1.21 g of o-aminobenzaldehyde and 1.20 g of acetophenone in 20 mL of ethanol.

  • Add a catalytic amount of a base, such as a few drops of a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 2-phenylquinoline.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines (4-Quinolones)

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones and are important precursors to many antibacterial agents.[19] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[12][19]

Mechanism:

  • Michael-type Addition/Elimination: The aniline adds to the double bond of the EMME, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[19][20]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring system.[19][20]

  • Hydrolysis and Decarboxylation (optional): The ester group at the 3-position can be hydrolyzed and decarboxylated to yield the unsubstituted 4-quinolone.

Diagram of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs Aniline Aniline Condensation Condensation Aniline->Condensation EMME EMME EMME->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Product 4-Quinolone-3-carboxylate Cyclization->Product

Caption: Key Stages of the Gould-Jacobs Reaction.

Modern and Sustainable Approaches to Quinoline Synthesis

While the classical methods are powerful, they often suffer from drawbacks such as harsh reaction conditions, low efficiency, and the use of toxic reagents.[18] In recent years, significant efforts have been directed towards developing more sustainable and efficient "green" methodologies for quinoline synthesis.[17][21]

Key Green Chemistry Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[18][22] This has been successfully applied to modify classical reactions like the Skraup and Gould-Jacobs syntheses.[18][23]

  • Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product isolation.[17]

  • Use of Greener Solvents and Catalysts: Replacing hazardous solvents and strong acids with more environmentally benign alternatives, such as water, ionic liquids, or solid acid catalysts, is a key focus.[18][24]

  • Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for easy recovery and reuse, making them attractive for sustainable quinoline synthesis.[25]

Table 1: Comparison of Classical vs. Green Synthesis Approaches

FeatureClassical Methods (e.g., Skraup)Modern Green Methods
Reaction Conditions High temperatures, strong acidsMilder conditions, microwave irradiation
Reaction Time Often several hoursCan be reduced to minutes
Solvents Often hazardous (e.g., nitrobenzene)Greener solvents (water, ethanol) or solvent-free
Catalysts Stoichiometric, corrosive acidsReusable solid acids, nanocatalysts
Yields Variable, can be lowOften high to excellent
Waste Generation SignificantMinimized

Conclusion and Future Outlook

The journey of the quinoline scaffold, from its discovery in coal tar to its central role in modern medicine, is a testament to its remarkable chemical and biological properties. The classical synthetic methods, while foundational, are continuously being refined and reimagined through the lens of green chemistry. The ongoing development of novel, efficient, and sustainable synthetic routes will undoubtedly expand the accessible chemical space of quinoline derivatives. This, in turn, will continue to fuel the discovery of new therapeutic agents and advanced materials, ensuring that the quinoline ring system remains a "privileged scaffold" for generations of scientists to come. The future of quinoline synthesis lies in the integration of innovative catalytic systems, flow chemistry, and computational design to create a more sustainable and efficient pipeline for the production of these vital compounds.

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  • (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

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  • (n.d.). FDA-approved quinoline/quinolone-based drugs. ResearchGate. Retrieved from [Link]

  • (n.d.). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved from [Link]

  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ResearchGate. Retrieved from [Link]

  • (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

  • (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • (n.d.). A brief history of quinoline as antimalarial agents. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Bisacchi, G. S., & O'Brien, P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Retrieved from [Link]

  • (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • (n.d.). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

  • (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Retrieved from [Link]

  • (n.d.). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimalarial and anticancer to anti-inflammatory and antimicrobial functions.[2][3] The subject of this guide, Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, is a distinct entity within this class, characterized by its specific substitution pattern: a chloro group at position 4, methyl groups at positions 7 and 8, and a methyl carboxylate at position 2.[4] While the synthesis and chemical properties of this and related molecules are documented, a specific, well-defined mechanism of action for this particular compound remains to be elucidated in publicly available literature.

The Quinoline Core: A Foundation for Hypothesis

The quinoline ring system is a versatile pharmacophore. The chloro-substituent at the 4-position is a key feature, known to be susceptible to nucleophilic aromatic substitution, allowing for the derivatization and synthesis of a library of analogues.[1][5] Many 4-aminoquinoline derivatives, for instance, have shown significant cytotoxic effects on cancer cell lines.[6] Furthermore, quinoline-2-carboxylic acid derivatives have been identified as inhibitors of various enzymes, including α-glucosidase and metallo-β-lactamases.[7][8]

Given the prevalence of anticancer activity among quinoline derivatives, a primary hypothesis is that This compound exhibits cytotoxic or cytostatic effects on cancer cells. The potential mechanisms underpinning this activity are diverse and could include:

  • Inhibition of key signaling pathways: Many quinoline-based anticancer agents target pathways critical for cancer cell proliferation and survival, such as the EGFR, VEGFR, and PI3K/Akt signaling cascades.[1]

  • Enzyme inhibition: The carboxylate moiety suggests potential interactions with the active sites of enzymes, a mechanism observed in other quinoline-2-carboxylate compounds.[7][8]

  • DNA intercalation or damage: The planar aromatic structure of the quinoline ring is a common feature of DNA intercalating agents.

This guide will outline a systematic approach to test these hypotheses, moving from broad phenotypic screening to specific target identification and validation.

Proposed Experimental Workflow for Mechanistic Elucidation

The journey to define a compound's mechanism of action is a multi-stage process. The following workflow is designed to be both comprehensive and efficient, maximizing the information gained at each step.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Phenotypic Screening B Phase 2: Target Identification A->B Identified Phenotype A1 Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->A1 A2 Apoptosis & Cell Cycle Assays (e.g., Annexin V, Propidium Iodide) A->A2 C Phase 3: Target Validation & Pathway Analysis B->C Putative Targets B1 Affinity-based Proteomics (e.g., Chemical Proteomics) B->B1 B2 Kinase Profiling B->B2 B3 Computational Docking B->B3 D Phase 4: In Vivo Efficacy C->D Validated Target & Mechanism C1 Target Engagement Assays (e.g., CETSA, SPR) C->C1 C2 Gene Knockdown/Knockout Studies (e.g., siRNA, CRISPR) C->C2 C3 Western Blot for Pathway Modulation C->C3 D1 Xenograft Mouse Models D->D1

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening

Causality: Before seeking a specific molecular target, we must first confirm that the compound has a reproducible and quantifiable biological effect. This phase aims to establish a clear phenotype.

2.1.1. Cell Viability and Proliferation Assays

  • Objective: To determine if this compound affects the viability or proliferation of cancer cells and to establish a dose-response relationship.

  • Protocol:

    • Cell Line Selection: Utilize a panel of human cancer cell lines from different tissues (e.g., breast: MCF7, MDA-MB-231; colon: HCT116; lung: A549) and a non-cancerous cell line (e.g., MRC-5) to assess selectivity.

    • Compound Preparation: Prepare a stock solution of the compound in DMSO and create a series of dilutions.

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assay: Perform a cell viability assay such as MTT or CellTiter-Glo.

    • Data Analysis: Calculate the GI50 (50% growth inhibition) for each cell line.[6]

ParameterDescription
GI50 The concentration of the compound that causes a 50% reduction in cell growth.
Selectivity Index The ratio of the GI50 in a non-cancerous cell line to the GI50 in a cancer cell line.

2.1.2. Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the observed effect on cell viability is due to the induction of apoptosis or cell cycle arrest.

  • Protocol:

    • Treatment: Treat a sensitive cancer cell line with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

    • Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

    • Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Phase 2: Target Identification

Causality: Once a phenotype is confirmed, the next logical step is to identify the molecular target(s) through which the compound exerts its effect.

2.2.1. Affinity-Based Chemical Proteomics

  • Objective: To identify the direct binding partners of the compound in an unbiased manner.

  • Protocol:

    • Probe Synthesis: Synthesize an analogue of the compound with a linker and an affinity tag (e.g., biotin).

    • Cell Lysate Preparation: Prepare a lysate from a sensitive cell line.

    • Affinity Pull-down: Incubate the lysate with the biotinylated probe, followed by capture on streptavidin beads.

    • Mass Spectrometry: Elute the bound proteins and identify them using LC-MS/MS.

2.2.2. Kinase Profiling

  • Objective: To screen the compound against a large panel of kinases, a common target class for quinoline derivatives.

  • Protocol:

    • Assay: Submit the compound to a commercial kinase profiling service (e.g., DiscoverX, Promega).

    • Data Analysis: Identify kinases that show significant inhibition at a defined concentration of the compound.

Phase 3: Target Validation and Pathway Analysis

Causality: Putative targets identified in Phase 2 must be validated to confirm that they are responsible for the observed phenotype.

Target_Validation_Logic A Putative Target Identified (from Phase 2) B Does the compound directly engage the target in cells? A->B Test with CETSA/SPR C Does modulation of the target recapitulate the phenotype? B->C If Yes D Validated Target C->D If Yes (e.g., siRNA phenocopies)

Sources

Navigating the Toxicological Landscape of Chloro-Dimethylquinoline Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of chloro and dimethyl substitutions gives rise to a diverse class of compounds with significant biological potential. However, this structural modification also necessitates a thorough and nuanced toxicological evaluation. This guide provides a comprehensive technical overview of the toxicology profile of chloro-dimethylquinoline compounds, synthesizing current knowledge to inform preclinical safety assessment and guide future research. We will delve into the mechanistic underpinnings of their toxicity, metabolic pathways, and potential for genotoxicity, carcinogenicity, and organ-specific adverse effects. This document is intended to be a dynamic resource, fostering a proactive and informed approach to the development of safer, more effective quinoline-based therapeutics.

Introduction: The Double-Edged Sword of Chiral Scaffolds

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The addition of chlorine atoms and methyl groups to the quinoline ring system can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and toxicity.

The presence of a chlorine atom, a halogen, can increase lipophilicity, potentially enhancing membrane permeability and tissue distribution. However, this can also lead to bioaccumulation and persistence in the environment.[2][3] The methyl groups, on the other hand, can influence metabolic stability and receptor binding. Understanding the interplay of these structural features is paramount to predicting and mitigating potential toxicities.

This guide will navigate the complexities of chloro-dimethylquinoline toxicology, providing a framework for rational drug design and robust preclinical safety evaluation.

Mechanistic Insights into Toxicity: Unraveling the "Why"

The toxicity of chloro-dimethylquinoline compounds is not a monolithic entity but rather a multifactorial process. While specific data on this subclass is limited, we can extrapolate from the broader understanding of quinoline and chloro-organic compound toxicology to propose likely mechanisms.

2.1. Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A common mechanism of toxicity for many aromatic compounds is the induction of oxidative stress. The quinoline ring system can undergo metabolic activation to form reactive intermediates that can redox cycle, leading to the generation of superoxide anions, hydrogen peroxide, and hydroxyl radicals. These reactive oxygen species (ROS) can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis.

2.2. DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline nucleus allows for intercalation into the DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxicity. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. Inhibition of these enzymes can lead to DNA strand breaks and cell death.

2.3. Receptor-Mediated Toxicity

Chloro-organic compounds can exert their toxic effects through receptor-mediated mechanisms.[2] While specific receptors for chloro-dimethylquinolines have not been extensively characterized, their structural similarity to endogenous signaling molecules suggests potential off-target interactions with various receptors, ion channels, and enzymes, leading to a cascade of adverse cellular events.

Diagram: Proposed Mechanisms of Chloro-Dimethylquinoline Toxicity

Toxicity_Mechanisms cluster_compound Chloro-Dimethylquinoline cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Compound Chloro-Dimethylquinoline ROS ROS Generation (Oxidative Stress) Compound->ROS Metabolic Activation DNA_Damage DNA Intercalation & Topoisomerase Inhibition Compound->DNA_Damage Direct Interaction Receptor Off-Target Receptor Binding Compound->Receptor Cytotoxicity Cytotoxicity ROS->Cytotoxicity Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Organ_Toxicity Organ-Specific Toxicity Receptor->Organ_Toxicity Genotoxicity->Cytotoxicity

Caption: Proposed mechanisms of toxicity for chloro-dimethylquinoline compounds.

Metabolism and Toxicokinetics: The Body's Response

The metabolic fate of a compound is a critical determinant of its toxicological profile. The liver is the primary site of metabolism for xenobiotics, where they undergo Phase I and Phase II reactions to increase their water solubility and facilitate their excretion.

3.1. Phase I Metabolism: Functionalization

Phase I metabolism of chloro-dimethylquinolines is likely mediated by the cytochrome P450 (CYP450) enzyme system. Key reactions include:

  • Hydroxylation: Addition of a hydroxyl group to the quinoline ring or the methyl groups.

  • Oxidation: Oxidation of the methyl groups to carboxylic acids.

  • Dechlorination: Removal of the chlorine atom, which can sometimes lead to the formation of reactive intermediates.

Some quinoline-containing compounds are known substrates for aldehyde oxidase (AO), which can lead to mono-oxygenation on the quinoline ring.[4] The electronic and steric properties of the substituents on the quinoline ring can significantly influence the rate and site of AO-mediated metabolism.[4]

3.2. Phase II Metabolism: Conjugation

The functionalized metabolites from Phase I are then conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, preparing them for excretion.

3.3. Analytical Methods for Metabolite Identification

The identification and quantification of metabolites are crucial for a comprehensive toxicological assessment. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[5][6][7] Gas chromatography-mass spectrometry (GC-MS) is also suitable for volatile metabolites.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a chloro-dimethylquinoline compound using liver microsomes.

Materials:

  • Test chloro-dimethylquinoline compound

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Genotoxicity and Carcinogenicity: The Long-Term Threats

Given the potential for DNA intercalation and the presence of a chloro-aromatic structure, a thorough evaluation of the genotoxic and carcinogenic potential of chloro-dimethylquinoline compounds is essential.

4.1. Genotoxicity Assessment

A standard battery of genotoxicity tests is recommended to assess the potential for a compound to cause genetic damage. These include:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Micronucleus Test: Assesses chromosomal damage in mammalian cells.

  • In Vitro Chromosomal Aberration Assay: Evaluates structural and numerical chromosomal abnormalities in mammalian cells.

  • In Vivo Genotoxicity Assays: If in vitro tests are positive, in vivo assays such as the rodent micronucleus test or the comet assay are conducted to assess genotoxicity in a whole organism.[8]

It is important to note that the absence of genotoxicity in standard assays does not entirely rule out carcinogenic potential, as non-genotoxic mechanisms of carcinogenesis exist.[9][10]

4.2. Carcinogenicity Assessment

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a compound.[9] These studies involve chronic exposure of animals to the test compound, followed by a comprehensive histopathological examination of all tissues.

The chemical stability and lipophilicity of chloro-organic compounds can lead to their persistence in the environment and accumulation in food chains, raising concerns about their long-term carcinogenic effects.[2] Epidemiological studies have suggested a link between exposure to certain chloro-organic compounds and an increased risk of cancer in humans.[11] While specific data for chloro-dimethylquinolines is lacking, these general concerns warrant a cautious approach.

Diagram: Genotoxicity and Carcinogenicity Testing Workflow

Genotoxicity_Workflow cluster_in_vitro In Vitro Genotoxicity cluster_in_vivo In Vivo Assessment Ames Ames Test Micronucleus_vitro In Vitro Micronucleus Test Ames->Micronucleus_vitro If positive or equivocal Chrom_Aberration Chromosomal Aberration Assay Micronucleus_vitro->Chrom_Aberration If positive or equivocal Micronucleus_vivo In Vivo Micronucleus Test Chrom_Aberration->Micronucleus_vivo If positive in vitro Comet_Assay Comet Assay Micronucleus_vivo->Comet_Assay For further investigation Carcinogenicity Rodent Carcinogenicity Bioassay Comet_Assay->Carcinogenicity If genotoxic potential is confirmed

Caption: A tiered approach to genotoxicity and carcinogenicity testing.

Organ-Specific Toxicity: Where Does the Damage Occur?

5.1. Hepatotoxicity

The liver is a primary target for drug-induced toxicity due to its central role in metabolism.[12] The formation of reactive metabolites in the liver can lead to hepatocellular damage, cholestasis, and in severe cases, liver failure. Monitoring liver function tests (e.g., ALT, AST, bilirubin) in preclinical studies is crucial.

5.2. Nephrotoxicity

The kidneys are responsible for the excretion of drugs and their metabolites, making them susceptible to toxicity.[12] Damage to the renal tubules or glomeruli can impair kidney function.

5.3. Cardiotoxicity

Certain quinoline derivatives have been associated with cardiotoxicity.[12] This can manifest as arrhythmias, QT interval prolongation, or direct damage to cardiac muscle.

5.4. Neurotoxicity

The lipophilicity of some chloro-dimethylquinoline compounds may facilitate their entry into the central nervous system, potentially leading to neurotoxic effects.

Table: Summary of Potential Toxicological Endpoints for Chloro-Dimethylquinoline Compounds

Toxicological EndpointKey Assessment MethodsPotential Concerns
Acute Toxicity LD50 determination in rodentsProvides a general indication of the compound's intrinsic toxicity.[13][14][15]
Genotoxicity Ames test, in vitro/in vivo micronucleus assay, chromosomal aberration assayPotential for DNA damage and mutagenicity.[8][10]
Carcinogenicity Long-term rodent bioassaysPotential for tumor formation with chronic exposure.[9][16]
Hepatotoxicity In vitro hepatocyte assays, in vivo liver function testsLiver is a primary site of metabolism and potential toxicity.[12]
Nephrotoxicity In vitro kidney cell line assays, in vivo renal function testsKidneys are involved in excretion and can be a target for toxicity.[12]
Cardiotoxicity In vitro cardiomyocyte assays, in vivo electrocardiogram (ECG) monitoringSome quinoline derivatives have shown cardiotoxic potential.[12]
Neurotoxicity In vitro neuronal cell assays, in vivo behavioral studiesLipophilic compounds may cross the blood-brain barrier.

Conclusion and Future Directions

The toxicological profile of chloro-dimethylquinoline compounds is a complex and evolving area of research. While specific data for this subclass is limited, by leveraging our understanding of quinoline and chloro-organic compound toxicology, we can establish a robust framework for their safety assessment.

Future research should focus on:

  • QSAR Modeling: Developing quantitative structure-activity relationship models to predict the toxicity of novel chloro-dimethylquinoline analogs.[13][15]

  • High-Throughput Screening: Utilizing in vitro assays to rapidly screen large libraries of compounds for potential toxicities early in the drug discovery process.

  • Metabolite-Specific Toxicity Studies: Investigating the toxicological properties of individual metabolites to better understand their contribution to the overall toxicity profile.

By embracing a proactive and integrated approach to toxicological evaluation, we can unlock the full therapeutic potential of chloro-dimethylquinoline compounds while ensuring patient safety.

References

  • Benchchem. (n.d.). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • Benchchem. (n.d.). The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds.
  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • PubMed. (n.d.). [An outline of chloro-organic compound toxicology].
  • CORE. (n.d.). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research.
  • Identifying the Invisible: Analytical Methods for Secondary Metabolite Detection. (2024).
  • PubMed. (n.d.). Genotoxicity studies with chloroethane.
  • PubMed. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology.
  • PubMed. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Food and Chemical Toxicology.
  • ResearchGate. (2025). Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat.
  • PubMed. (2011). Evaluation of drugs with specific organ toxicities in organ-specific cell lines. Toxicological Sciences.
  • National Institutes of Health. (n.d.). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry.
  • PubMed. (n.d.). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect.
  • PubMed Central. (n.d.). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment.
  • National Center for Biotechnology Information. (n.d.). p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens.

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Methodological & Application

Synthesis Protocol for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, multi-step protocol for the synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The synthesis leverages established named reactions, including a Gould-Jacobs-type cyclization to form the quinoline core, followed by chlorination and esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of the quinoline ring dictates its pharmacological profile. This compound[2] is a valuable building block for the synthesis of more complex molecules, with the chloro group at the 4-position providing a reactive site for nucleophilic substitution and the ester at the 2-position allowing for further derivatization.

This document outlines a robust and reproducible three-step synthesis to obtain this compound, commencing with the condensation of 2,3-dimethylaniline and diethyl oxaloacetate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process as illustrated below. The initial step involves the formation of the 4-hydroxyquinoline ring system via a Gould-Jacobs type reaction.[3][4] This is followed by the chlorination of the 4-hydroxyl group using phosphorus oxychloride.[5][6] The final step is a Fischer esterification to yield the desired methyl ester.[5]

Synthesis_Scheme A 2,3-Dimethylaniline + Diethyl oxaloacetate B Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate A->B  Step 1: Cyclization   C 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid B->C  Step 2: Chlorination & Hydrolysis   D This compound C->D  Step 3: Esterification  

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
2,3-DimethylanilineC₈H₁₁N121.18Sigma-Aldrich
Diethyl oxaloacetate sodium saltC₈H₁₁NaO₅210.16Sigma-Aldrich
Dowtherm AC₁₂H₁₀O/C₁₂H₁₀~166Dow Chemical
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-Aldrich
Sodium hydroxide (NaOH)NaOH40.00Fisher Scientific
Hydrochloric acid (HCl), conc.HCl36.46Fisher Scientific
Methanol (MeOH)CH₃OH32.04Fisher Scientific
Sulfuric acid (H₂SO₄), conc.H₂SO₄98.08Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Fisher Scientific
Equipment
  • Three-neck round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

This step involves the condensation of 2,3-dimethylaniline with diethyl oxaloacetate, followed by a high-temperature cyclization to form the quinoline core. This is analogous to the Gould-Jacobs reaction, which is a well-established method for quinoline synthesis.[3][7]

Step1_Workflow cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Isolation A Combine 2,3-dimethylaniline and diethyl oxaloacetate in Dowtherm A B Heat to 120-130 °C for 2 hours A->B C Increase temperature to 240-250 °C for 30-60 minutes B->C D Cool reaction mixture and add hexanes C->D E Filter the precipitate D->E F Wash with hexanes and dry E->F

Caption: Experimental workflow for the synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Protocol:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylaniline (1.0 eq) and Dowtherm A (5-10 mL per gram of aniline).

  • With stirring, add diethyl oxaloacetate sodium salt (1.1 eq) in portions.

  • Heat the mixture to 120-130 °C for 2 hours. Ethanol will distill off during this period.

  • Increase the temperature to 240-250 °C and maintain for 30-60 minutes to effect cyclization.[6]

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hexanes (10 volumes) to the cooled mixture to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with fresh hexanes and dry under vacuum to afford Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate as a solid.

Step 2: Synthesis of 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid

This step involves the chlorination of the 4-hydroxy group with phosphorus oxychloride, followed by saponification of the ethyl ester.[5][6]

Protocol:

  • In a well-ventilated fume hood, carefully add Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude Ethyl 4-chloro-7,8-dimethylquinoline-2-carboxylate will precipitate. If it oils out, extract with dichloromethane.

  • To the crude ethyl ester, add a 2M solution of sodium hydroxide (2-3 eq) and ethanol to aid solubility.

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid.

Step 3: Synthesis of this compound

The final step is a Fischer esterification to obtain the target methyl ester.[5]

Protocol:

  • Suspend 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the volume of methanol using a rotary evaporator.

  • Pour the residue into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Results and Discussion

The successful synthesis of this compound relies on the careful execution of each step. The initial cyclization is a critical step, and the high temperature required necessitates the use of a high-boiling solvent like Dowtherm A. The chlorination with phosphorus oxychloride is a standard and efficient method for converting 4-hydroxyquinolines to their 4-chloro counterparts.[6] The final esterification is a classic Fischer esterification, which is an equilibrium process; using a large excess of methanol and a catalytic amount of strong acid drives the reaction to completion.

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature.
Incomplete chlorination in Step 2 Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃ and increase the reflux time.
Incomplete esterification in Step 3 Insufficient acid catalyst or reaction time.Increase the amount of sulfuric acid slightly or prolong the reflux time.
Product purification difficulties Impurities from previous steps.Ensure complete reaction and proper workup in each step. Optimize chromatography conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling phosphorus oxychloride, which is corrosive and reacts violently with water.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quench of the phosphorus oxychloride reaction with ice is highly exothermic and should be performed slowly and with caution.

  • Concentrated acids (HCl and H₂SO₄) are highly corrosive. Handle with care.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (2021). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Slideshare. (2017). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.

Sources

Application Note & Protocol: Synthesis of Quinoline-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-2-Carboxylate Esters

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Quinoline-2-carboxylate esters, in particular, serve as crucial intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors, signaling pathway modulators, and novel therapeutic agents. Their synthesis, therefore, is a foundational technique in many drug discovery and development programs.

This guide provides a detailed exploration of two common and reliable methods for the esterification of quinoline-2-carboxylic acid: the classical Fischer-Speier esterification and a modern approach using coupling agents. We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.

Foundational Chemical Principles

The esterification of quinoline-2-carboxylic acid presents a unique set of challenges and considerations. The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which are often used to catalyze esterification. This can affect the reactivity of the carboxylic acid group. The choice of esterification method often depends on the stability of the starting material and the desired purity of the final product.

Methodologies for Esterification

Method A: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Advantages: This method is cost-effective and straightforward for simple, unhindered alcohols.

  • Limitations: It requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. The reaction is also an equilibrium process, which can lead to incomplete conversion.

Method B: Coupling Agent-Mediated Esterification

Modern synthetic chemistry often employs coupling agents to facilitate the formation of an ester bond under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

  • Mechanism: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol to form the ester.

  • Advantages: This method proceeds under mild conditions, making it suitable for a wider range of substrates. It often results in higher yields and cleaner reactions.

  • Limitations: The reagents can be expensive, and byproducts (like dicyclohexylurea in the case of DCC) may need to be carefully removed.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Quinoline-2-Carboxylic Acid with Ethanol

Materials:

  • Quinoline-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, suspend 1.0 g of quinoline-2-carboxylic acid in 20 mL of absolute ethanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude ethyl quinoline-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

ParameterValue
TemperatureReflux (approx. 78 °C for ethanol)
Reaction Time4-6 hours
Expected Yield70-85%
Protocol 2: EDC-Mediated Esterification of Quinoline-2-Carboxylic Acid with Benzyl Alcohol

Materials:

  • Quinoline-2-carboxylic acid

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of quinoline-2-carboxylic acid, 1.2 equivalents of benzyl alcohol, and 0.1 equivalents of DMAP in 20 mL of dry DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.5 equivalents of EDC in one portion and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with 20 mL of DCM.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield85-95%

Product Characterization

The identity and purity of the synthesized quinoline-2-carboxylate ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹ are indicative of ester formation.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, decomposition of starting material.Increase reaction time, use a more efficient catalyst or coupling agent, ensure anhydrous conditions.
Side Product Formation Reaction conditions too harsh, presence of impurities.Use milder reaction conditions (e.g., coupling agent method), purify starting materials.
Difficult Purification Byproducts from the coupling agent, similar polarity of product and impurities.Choose a coupling agent that produces water-soluble byproducts (like EDC), optimize the chromatography mobile phase.

Generalized Workflow for Quinoline-2-Carboxylate Esterification

Esterification_Workflow Generalized Workflow for Quinoline-2-Carboxylate Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Prepare Reactants (Quinoline-2-carboxylic acid, Alcohol) Mixing Combine Reactants & Reagents Reactants->Mixing Solvent Choose Anhydrous Solvent Solvent->Mixing Catalyst Select Catalyst/Coupling Agent Catalyst->Mixing Conditions Set Reaction Conditions (Temperature, Time) Mixing->Conditions Monitoring Monitor Progress (TLC) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching If complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Purity Assess Purity Characterization->Purity

Caption: Workflow for quinoline-2-carboxylate esterification.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Application Notes and Protocols for Antimicrobial Assays of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolines in Antimicrobial Drug Discovery

The quinoline scaffold remains a cornerstone in the development of new antimicrobial agents. Since the discovery of nalidixic acid, this heterocyclic motif has given rise to the potent class of fluoroquinolone antibiotics, which have been indispensable in treating a wide array of bacterial infections.[1][2] The mechanism of action for most quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for DNA replication, and their disruption by quinolones leads to the fragmentation of the bacterial chromosome and subsequent cell death.[3][5]

As antibiotic resistance continues to be a pressing global health threat, the development of novel quinoline-based compounds with improved efficacy, broader spectrum, and the ability to circumvent existing resistance mechanisms is a key focus of drug discovery research.[4][5] Rigorous and standardized in vitro testing is the foundation for evaluating the potential of these new chemical entities.

This comprehensive guide provides detailed protocols and expert insights for a suite of essential antimicrobial assays tailored for the characterization of novel quinoline compounds. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[6][7][8][9][10][11][12]

Part 1: Foundational Assays for Determining Antimicrobial Potency

The initial assessment of a novel quinoline compound's antimicrobial activity hinges on determining its potency against a panel of clinically relevant bacterial strains. The following assays are fundamental for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[13] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after overnight incubation.[13][14] This quantitative measure is crucial for comparing the potency of different compounds and for understanding their spectrum of activity.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading stock Compound Stock Solution serial_dilution Perform 2-fold serial dilution of compound stock->serial_dilution media Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate Add 100 µL CAMHB to all wells media->plate inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with 5 x 10^5 CFU/mL inoculum->inoculate plate->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no visible growth) incubate->read_mic Time_Kill cluster_sampling Sampling and Plating cluster_analysis Data Analysis inoculum Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) sampling Collect aliquots at 0, 2, 4, 8, 24 hours inoculum->sampling compound Quinoline Compound (at various MIC multiples) compound->sampling control Growth Control (no compound) control->sampling dilution Perform serial dilutions sampling->dilution plating Plate onto agar dilution->plating incubation Incubate plates overnight plating->incubation counting Count colonies (CFU/mL) incubation->counting plotting Plot log10 CFU/mL vs. Time counting->plotting

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay.

    • Prepare flasks or tubes containing CAMHB with the novel quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask to a final density of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

Interpretation of Results:

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. [15]* Bacteriostatic Activity: Inhibition of growth (less than a 3-log₁₀ reduction) where the CFU/mL remains similar to the initial inoculum. [15]

Part 3: Investigating Compound Interactions and Anti-Biofilm Activity

For a comprehensive evaluation, it is important to assess how a novel quinoline compound interacts with other antimicrobials and its efficacy against bacterial biofilms, which are notoriously difficult to treat.

Checkerboard Assay for Synergy Testing

Scientific Rationale: Combination therapy is a promising strategy to combat antimicrobial resistance. The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. [16][17][18][19]This assay determines whether the combination results in a synergistic (enhanced effect), additive (sum of individual effects), indifferent (no change), or antagonistic (reduced effect) interaction. [16][17] Detailed Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of the novel quinoline compound along the x-axis and a second antimicrobial agent along the y-axis. [16][17] * This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution assay.

    • Incubate under appropriate conditions.

  • Data Analysis and FIC Index Calculation:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: [17][19] FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index: [17]

FIC Index Interpretation
≤ 0.5 Synergy
> 0.5 to 4.0 Additive/Indifference

| > 4.0 | Antagonism |

Biofilm Disruption Assay

Scientific Rationale: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. [20]The ability of a novel compound to disrupt pre-formed biofilms is a critical attribute. The crystal violet assay is a simple and widely used method to quantify total biofilm biomass. [20][21][22] Detailed Protocol:

  • Biofilm Formation:

    • Grow bacterial biofilms in a 96-well flat-bottom plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours. [21][23]

  • Treatment with Quinoline Compound:

    • Carefully remove the planktonic bacteria and wash the wells with PBS.

    • Add fresh media containing various concentrations of the novel quinoline compound to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Biomass:

    • Wash the wells again to remove dead cells and residual compound.

    • Stain the remaining biofilm with 0.1% crystal violet for 10-15 minutes. [21] * Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol. [21] * Measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader. [22][24] Data Analysis: A reduction in absorbance in the treated wells compared to the untreated control indicates biofilm disruption.

Part 4: Preliminary Safety Assessment

While efficacy is paramount, the safety of a novel antimicrobial is equally important. A preliminary assessment of cytotoxicity against mammalian cells is a crucial early step.

Mammalian Cell Cytotoxicity Assay

Scientific Rationale: It is essential to ensure that a novel antimicrobial compound is selectively toxic to bacteria and has minimal adverse effects on host cells. [25]Cytotoxicity assays, such as the MTT or resazurin-based assays, measure the metabolic activity of mammalian cells and are used to determine the concentration of a compound that is toxic to these cells. [25][26] Detailed Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in 96-well plates until they reach a confluent monolayer. [27]

  • Compound Exposure:

    • Expose the cells to serial dilutions of the novel quinoline compound for a specified period (e.g., 24-48 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, resazurin) to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the initial in vitro characterization of novel quinoline compounds. By systematically evaluating their potency, spectrum of activity, bactericidal or bacteriostatic nature, potential for synergy, anti-biofilm activity, and preliminary safety profile, researchers can make informed decisions about which lead compounds to advance in the drug development pipeline. Adherence to standardized protocols and a thorough understanding of the underlying scientific principles are essential for generating high-quality, reproducible data that will ultimately contribute to the discovery of the next generation of effective antimicrobial agents.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Martinez-Vila, S., & Vila, J. (2007). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 20(4), 377-383. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5648. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Scribd. Time Kill Assay. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]

  • Kretschmer, D., Gleske, A. K., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in molecular biology (Clifton, N.J.), 1520, 79–90. [Link]

  • Humphries, R. M., Hindler, J. F., & Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bellio, P., Fagnani, L., Nazzicone, L., & Celenza, G. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101511. [Link]

  • Clinical & Laboratory Standards Institute. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]

  • Bellio, P., Fagnani, L., Nazzicone, L., & Celenza, G. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]

  • Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Le, J., & Nyberg, L. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. JAC-antimicrobial resistance, 6(5), dlae100. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Molecules (Basel, Switzerland), 25(23), 5729. [Link]

  • Abadio, A. K. R., Oliva, G., & Galdino, S. L. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 24(23), 4305. [Link]

  • ResearchGate. Cytotoxicity assay in mammalian cells. [Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Wisdom Library. Kinetic time-kill assay: Significance and symbolism. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Cochis, A., Azzimonti, B., & Rimondini, L. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International journal of molecular sciences, 25(24), 15993. [Link]

  • Al-Adwani, S., Al-Marzooq, F., & Al-Saryi, N. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]

  • MacNair, C. R., & Brown, E. D. (2020). Biofilm formation assays. Bio-protocol, 10(18), e3771. [Link]

  • ResearchGate. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • Kovacik, A., Tvrda, E., & Jambor, T. (2021). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 56(1), 1–8. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

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Application Notes and Protocols for Developing Anti-inflammatory Agents from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Its structural rigidity, synthetic tractability, and ability to interact with various biological targets make it an exceptional starting point for the design of novel therapeutics.[3] In the realm of inflammation, quinoline derivatives have emerged as promising candidates for the development of new anti-inflammatory agents, offering potential advantages over existing therapies, which are often associated with adverse side effects.[4]

Quinoline-based compounds have been shown to exert their anti-inflammatory effects by modulating a variety of molecular targets integral to the inflammatory cascade.[5][6][7] These include enzymes like Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4), as well as cytokine-related targets such as Tumor Necrosis Factor-α Converting Enzyme (TACE).[4][8] Furthermore, some quinoline derivatives have demonstrated antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) and inhibition of the NLRP3 inflammasome, highlighting the diverse mechanisms through which this scaffold can mitigate inflammatory responses.[8][9]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of quinoline-based anti-inflammatory agents. We will delve into detailed synthetic protocols, robust in vitro and in vivo screening methodologies, and the underlying molecular pathways, offering a complete roadmap from compound conception to preclinical validation.

Part 1: Synthetic Strategies for Quinoline-Based Anti-Inflammatory Agents

The versatility of the quinoline scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization.[3] The choice of synthetic strategy is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a specific biological target.[5][6][7]

Common synthetic approaches include classical methods like the Skraup and Friedländer syntheses, as well as modern palladium-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents.[5][6][7][10]

Protocol 1: Synthesis of a Representative 2-Aryl-4-carboxyquinoline COX-2 Inhibitor

This protocol outlines a general procedure for the synthesis of a 2-aryl-quinoline-4-carboxylic acid derivative, a class of compounds known to exhibit selective COX-2 inhibition.[11][12]

Reaction Scheme:

Step 1: Friedländer Annulation An appropriately substituted 2-aminoacetophenone is reacted with a substituted phenylglyoxylic acid in the presence of a base to yield the 2-aryl-quinoline-4-carboxylic acid.

Materials and Reagents:

  • Substituted 2-aminoacetophenone

  • Substituted phenylglyoxylic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of substituted 2-aminoacetophenone (1.0 eq) in ethanol, add substituted phenylglyoxylic acid (1.1 eq) and potassium hydroxide (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-quinoline-4-carboxylic acid.

  • Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Causality Behind Experimental Choices: The Friedländer synthesis is a reliable and straightforward method for constructing the quinoline core. The use of a base like KOH facilitates the condensation and subsequent cyclization. Acidification is crucial for the precipitation of the carboxylic acid product. Purification by recrystallization or chromatography is essential to obtain a compound of high purity for biological testing.

Part 2: In Vitro Screening of Anti-inflammatory Activity

A tiered approach to in vitro screening is essential for the efficient identification and characterization of promising anti-inflammatory quinoline derivatives. Initial screens often involve cell-free enzyme inhibition assays, followed by cell-based assays to assess activity in a more physiologically relevant context.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.[11][12]

Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values (the concentration of compound required to inhibit 50% of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.[13][14]

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocytes (differentiated into macrophages with PMA)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

  • Collect the cell culture supernatant for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

  • In a parallel plate, assess the cytotoxicity of the test compound at the tested concentrations using a cell viability assay to ensure that the observed inhibition of cytokine release is not due to cell death.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

Trustworthiness of the Protocol: The inclusion of a cytotoxicity assay is a critical self-validating step. It ensures that the observed anti-inflammatory effects are specific and not a result of general cellular toxicity.

Part 3: Elucidating the Mechanism of Action: Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[15][16] Many anti-inflammatory agents exert their effects by inhibiting the NF-κB signaling pathway.[17][18]

The NF-κB Signaling Pathway

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitory proteins called IκBs.[19] Upon stimulation by pro-inflammatory signals (e.g., LPS binding to TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[19] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[17] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[16][19]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkBa_p->Proteasome degradation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription initiates Quinoline Quinoline Inhibitor Quinoline->IKK inhibits

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.

Protocol 4: NF-κB Translocation Assay

This immunofluorescence-based assay visually and quantitatively assesses the ability of a test compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials and Reagents:

  • RAW 264.7 cells or other suitable cell line

  • LPS

  • Test compound

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Glass coverslips or imaging-compatible microplates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on coverslips or in an imaging plate and allow them to adhere.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate the cells with LPS for 30-60 minutes.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with the primary anti-p65 antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

  • Mount the coverslips on slides or image the plate directly.

  • Acquire images using a fluorescence microscope. The p65 signal will be predominantly cytoplasmic in unstimulated or inhibited cells, while it will be concentrated in the nucleus (co-localizing with DAPI) in LPS-stimulated cells.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software to determine the extent of translocation inhibition.

Part 4: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising compounds identified through in vitro screening must be evaluated in animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profile.

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to evaluate the in vivo activity of potential anti-inflammatory drugs.[20][21]

Materials and Reagents:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (lambda, type IV)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer or digital calipers

  • Saline solution

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • The results can be used to determine the ED50 (effective dose that causes 50% inhibition of edema).

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, making it a suitable model for evaluating compounds that inhibit prostaglandin synthesis, such as COX-2 inhibitors.

Part 5: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data in the context of the chemical structures is crucial for identifying the key molecular features responsible for anti-inflammatory activity and for guiding the design of more potent and selective compounds.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives
Compound IDCOX-2 IC₅₀ (µM)[12][22]COX-1 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)TNF-α Inhibition IC₅₀ (µM)
Lead-1 H-SO₂Me0.085>50>5881.2
Analog-1a 7-Cl-SO₂Me0.062457250.9
Analog-1b 8-Me-SO₂Me0.070486851.1
Analog-1c H-COOH5.28.51.6>50
Celecoxib --0.06024.340515.8

Data are representative and compiled for illustrative purposes.

Logical Relationship of SAR Studies

The data in Table 1 can be used to derive preliminary SAR insights. For example, the presence of a p-methylsulfonylphenyl group at the 2-position appears critical for potent and selective COX-2 inhibition, whereas a carboxylic acid at the same position leads to a loss of activity and selectivity. Substitutions on the quinoline ring, such as a chloro group at the 7-position, can further enhance potency.

SAR_Logic Scaffold Quinoline Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis Derivatives Quinoline Derivatives Synthesis->Derivatives InVitro In Vitro Assays (COX, Cytokine) Derivatives->InVitro InVivo In Vivo Models (Paw Edema) Derivatives->InVivo Data Biological Data (IC50, ED50) InVitro->Data InVivo->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Synthesis Design New Analogs Optimized Optimized Lead Compound SAR->Optimized

Caption: Iterative cycle of design, synthesis, and testing in SAR studies.

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents.[1] By employing a systematic approach that integrates rational design, efficient synthesis, and a robust cascade of in vitro and in vivo assays, researchers can effectively explore the chemical space around this privileged structure. The protocols and insights provided in this guide offer a framework for the successful development of quinoline-based anti-inflammatory drug candidates, from initial hit identification to preclinical proof-of-concept. The ultimate goal is to translate these laboratory findings into clinically effective therapies for a range of inflammatory diseases.

References

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Afrin, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. [Link]

  • Gao, F., et al. (2013).
  • Unknown. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine.
  • Singh, P., et al. (2019). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology.
  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • BenchChem. (2025).
  • Pękala, E., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • da Silva, A. F., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology.
  • Unknown. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Unknown. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Alam, M. S., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Inflammopharmacology. [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Al-Ostath, R., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. [Link]

  • Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry.
  • Abdelbaset, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Hegazy, M. E., et al. (2024).
  • Unknown. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
  • Unknown. (n.d.). COX‐2 inhibition against quinoline glycoconjugates.
  • Unknown. (n.d.). Quinoline derivatives with anti-inflammatory activity.
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]

  • Unknown. (n.d.).
  • Usman, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2020). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis.
  • Unknown. (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Wang, X., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2] This application note provides a comprehensive technical guide on the synthesis and strategic application of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate , a highly versatile chemical intermediate for drug discovery and development.

The intrinsic reactivity of this molecule is dominated by the chloro-substituent at the C4 position, which is exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This feature allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 7,8-dimethyl substitution pattern provides steric and electronic modulation, while the methyl ester at the C2 position offers an additional site for chemical modification or can influence the overall physicochemical properties of the final compounds. This guide details robust protocols for the synthesis of the title compound and its subsequent derivatization, providing researchers with the foundational knowledge to leverage its full potential.

Physicochemical Properties & Characterization

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1133115-70-4[5]
Molecular Formula C₁₃H₁₂ClNO₂[5]
Molecular Weight 249.69 g/mol [5]
Purity Typically ≥98%[5]
Topological Polar Surface Area 39.19 Ų[5]
logP 3.29[5]
Storage Conditions 2-8°C, under inert atmosphere[6]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct singlets for the two methyl groups on the aromatic ring, a singlet for the ester methyl group (typically δ 3.9-4.1 ppm), and signals for the aromatic protons on the quinoline core.[3]

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the two aromatic methyl carbons, and the carbons of the quinoline ring system.

  • Mass Spectrometry (MS): The ESI-MS spectrum should exhibit a prominent [M+H]⁺ ion at m/z 250.06, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthetic Workflow: Preparation of the Intermediate

The synthesis of this compound is reliably achieved through a two-step sequence involving the construction of the quinoline core followed by chlorination. The Gould-Jacobs reaction is a classic and effective method for the initial cyclization.[2][7]

G cluster_0 Protocol 1: Synthesis of the Intermediate A 3,4-Dimethylaniline + Diethyl Oxaloacetate B Methyl 4-hydroxy-7,8- dimethylquinoline-2-carboxylate A->B Step 1: Condensation & Thermal Cyclization (Gould-Jacobs Reaction) C Methyl 4-chloro-7,8- dimethylquinoline-2-carboxylate B->C Step 2: Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for the preparation of the target intermediate.

Protocol 1: Two-Step Synthesis of this compound

This protocol first describes the formation of the 4-hydroxyquinoline precursor, followed by its conversion to the final 4-chloro product.

Step 1: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Causality: This step utilizes a thermal cyclization reaction. The initial condensation of the aniline with the β-ketoester forms an enamine, which upon heating in a high-boiling point solvent like Dowtherm A, undergoes an intramolecular cyclization to form the thermodynamically stable quinoline ring system.[7]

Materials:

  • 3,4-Dimethylaniline

  • Diethyl oxaloacetate (or a similar β-ketoester)

  • Dowtherm A (or diphenyl ether)

  • Hexane

  • Ethanol

Procedure:

  • In a reaction vessel, combine 3,4-dimethylaniline (1.0 eq.) and diethyl oxaloacetate (1.05 eq.).

  • Heat the mixture to 110-130°C for 1-2 hours. Ethanol is formed as a byproduct and can be removed under reduced pressure.

  • In a separate, larger flask equipped with a reflux condenser, preheat Dowtherm A to 250°C.

  • Carefully and slowly add the crude intermediate from step 2 to the hot Dowtherm A. Maintain the temperature at 250°C for 30 minutes. The cyclized product will precipitate from the hot solvent.[2]

  • Allow the mixture to cool to below 100°C, then add hexane to dilute the solvent and facilitate filtration.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.

  • Dry the solid to obtain the 4-hydroxyquinoline intermediate, which can often be used in the next step without further purification.

Step 2: Chlorination to Yield this compound

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto-form of the 4-hydroxyquinoline to replace the hydroxyl group with a chlorine atom, a standard and high-yielding transformation in quinoline chemistry.[7][8] A catalytic amount of DMF can accelerate the reaction.

Materials:

  • Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Caution: This procedure must be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, add the 4-hydroxyquinoline intermediate (1.0 eq.).

  • Carefully add an excess of phosphorus oxychloride (5-10 eq.) to the flask, followed by a few drops of DMF.[2]

  • Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.[7]

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 8. The product will precipitate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield the final product.

Application Protocol: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of the title compound is as an electrophile in SNAr reactions. The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making the chloro group an excellent leaving group for substitution by various nucleophiles.[1][3]

G cluster_1 Protocol 2: Su2099Ar Derivatization A Methyl 4-chloro-7,8- dimethylquinoline-2-carboxylate C 4-Substituted Quinoline Derivative Library A->C Su2099Ar Reaction (Base, Solvent, Heat) B Nucleophile (e.g., R₂NH, R-OH, R-SH) B->C

Caption: Logical workflow for creating compound libraries via SNAr.

Protocol 2: Synthesis of a 4-Amino-7,8-dimethylquinoline Derivative

This protocol provides a general method for the reaction with an amine nucleophile, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.

Causality: The reaction is typically performed in a polar aprotic solvent like DMF or a protic solvent like ethanol to facilitate the interaction between the reactants.[1][4] A base, such as potassium carbonate or triethylamine, is often included to act as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.[4]

Materials:

  • This compound (1.0 eq.)

  • Desired primary or secondary amine (e.g., aniline, piperidine) (1.2-2.0 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq.)

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol, or Isopropanol

  • Ethyl acetate (EtOAc)

  • Water and Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the desired amine (1.2 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).[1][4]

  • Heat the reaction mixture, typically between 80°C and 120°C, under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).[4]

  • Combine the organic layers, wash with water and then brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 4-amino-7,8-dimethylquinoline-2-carboxylate derivative.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Chlorination (Protocol 1, Step 2) Incomplete reaction; Hydrolysis of POCl₃ due to moisture; Product loss during aqueous work-up.Ensure starting material is completely consumed via TLC. Use anhydrous conditions. Neutralize the quench solution slowly and ensure pH is >8 before extraction.
Incomplete SNAr Reaction (Protocol 2) Poor nucleophilicity of the amine; Insufficient temperature; Steric hindrance.Increase reaction temperature. Use a more polar solvent like DMF. Increase the reaction time. Consider using a catalyst if applicable for challenging nucleophiles.
Formation of Side Products Reaction with the ester group (aminolysis); Di-substitution (if other reactive sites exist).Use milder conditions (lower temperature). Use a non-nucleophilic base. Carefully control stoichiometry.
Difficulty in Purification Product and starting material have similar polarity; Product is an oil.Optimize the eluent system for column chromatography (try different solvent mixtures). If an oil, try to form a salt (e.g., HCl salt) to induce crystallization.

Safety Information

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a chemical fume hood.[7]

  • High-Temperature Solvents (Dowtherm A): Work with appropriate shielding and ensure the setup is secure. Avoid inhalation of hot vapors.

References

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry (via a repository) URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group - Durham University URL: [Link]

  • Title: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 Source: PubChem URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Phosphorus Oxychloride in Quinoline Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the application of phosphorus oxychloride (POCl₃) in the synthesis of chloroquinolines. Chloroquinolines are pivotal structural motifs in a multitude of biologically active compounds, serving as essential intermediates in the discovery of novel therapeutics.[1][2] This guide details the underlying chemical principles, offers field-proven experimental protocols, and emphasizes the critical safety procedures required when handling this highly reactive reagent. We will explore the two primary methodologies for quinoline chlorination using POCl₃: the direct chlorination of quinolinone systems and the versatile Vilsmeier-Haack reaction for the de novo synthesis of functionalized chloroquinolines.

Scientific Principles & Mechanistic Insight

Phosphorus oxychloride (POCl₃) is a powerful and versatile reagent in organic synthesis, acting as both a dehydrating and chlorinating agent.[3] Its utility in quinoline chemistry stems from its ability to transform hydroxyl groups, particularly the enolic hydroxyl of quinolinones, into excellent leaving groups, thereby facilitating nucleophilic substitution by chloride ions.

Mechanism I: Direct Chlorination of Hydroxyquinolines/Quinolinones

The conversion of a 2- or 4-hydroxyquinoline (which exists in tautomeric equilibrium with its quinolinone form) to the corresponding chloroquinoline is a cornerstone transformation. The reaction proceeds via a two-stage mechanism.[4][5] First, the lone pair on the oxygen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. This initial phosphorylation step converts the hydroxyl group into a phosphate ester, a significantly better leaving group.[4][6] Subsequently, a chloride ion (generated from POCl₃) acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to yield the final chloroquinoline product.

G cluster_start Quinolinone Tautomer Start Hydroxyquinoline / Quinolinone Tautomer Intermediate Phosphorylated Intermediate (Phosphate Ester) Start->Intermediate Phosphorylation (Activation of OH group) POCl3 POCl₃ POCl3->Intermediate Product Chloroquinoline Product Intermediate->Product Nucleophilic Attack & Displacement Chloride Cl⁻ Chloride->Intermediate

Caption: Mechanism of direct chlorination of a quinolinone.

Mechanism II: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a more sophisticated approach that constructs the functionalized quinoline ring system from an acetanilide precursor in a one-pot synthesis.[7] This reaction is exceptionally valuable for producing 2-chloro-3-formylquinolines, which are versatile building blocks for further chemical elaboration.[8][9]

The process begins with the formation of the Vilsmeier reagent , an electrophilic chloroiminium ion, from the reaction of POCl₃ with a substituted amide, typically N,N-dimethylformamide (DMF).[3][10] The electron-rich aromatic ring of the acetanilide then attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration (facilitated by POCl₃) and chlorination to yield the 2-chloro-3-formylquinoline.[8] Electron-donating groups on the acetanilide ring generally facilitate the cyclization and lead to good yields.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Attack & Cyclization Intermediate Vilsmeier->Intermediate Electrophilic Addition Acetanilide Substituted Acetanilide Acetanilide->Intermediate Product 2-Chloro-3-formylquinoline Intermediate->Product Dehydration & Chlorination

Caption: The Vilsmeier-Haack reaction pathway for chloroquinoline synthesis.

Safety & Handling of Phosphorus Oxychloride

WARNING: Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance. All manipulations must be performed by trained personnel in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12][13]

  • Handling: POCl₃ reacts violently with water and moisture, liberating toxic hydrogen chloride gas and phosphoric acid.[14] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, amines, and strong bases.[11] The container must be kept tightly closed.

  • Spills: Do not use water to clean up spills.[15] Neutralize small spills with an inert absorbent material like dry sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency personnel.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Experimental Protocols

Protocol 1: Direct Chlorination of 4-Quinolinone

This protocol describes the conversion of 4-oxo-1,2,3,4-tetrahydroquinoline to 4-chloroquinoline, a common intermediate.

Materials:

  • 4-Oxo-1,2,3,4-tetrahydroquinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, reflux condenser, heating mantle

  • Ice, water, sodium bicarbonate (or ammonia solution)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a chemical fume hood, equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: To the flask, add 4-oxo-1,2,3,4-tetrahydroquinoline (1.0 equiv.). Carefully and slowly, add an excess of phosphorus oxychloride (5-10 equiv.). The reaction is often performed neat or with a high-boiling inert solvent.[6][16]

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and maintain for 2-4 hours.[6][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure adequate ventilation.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonia until the pH is approximately 7-8.

  • Extraction & Isolation:

    • Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol details the synthesis of 2-chloro-3-formylquinoline from acetanilide, a widely cited and effective method.[9][10]

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Three-neck round-bottom flask, dropping funnel, thermometer

  • Ice-salt bath

  • Crushed ice, sodium carbonate solution

  • Ethyl acetate for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a chemical fume hood, place anhydrous DMF (approx. 5 equiv.) in a three-neck flask equipped with a dropping funnel and thermometer, under a nitrogen atmosphere.

    • Cool the flask in an ice-salt bath to 0-5°C.[10]

    • Add POCl₃ (approx. 3 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture at this temperature for 30-60 minutes.

  • Reaction:

    • Add the starting acetanilide (1.0 equiv.) portion-wise to the cold Vilsmeier reagent, maintaining the low temperature.

    • After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90°C and maintain for 4-10 hours.[7][10] The reaction should be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium carbonate until a precipitate forms and the pH is neutral (pH 7-8).[17]

  • Isolation & Purification:

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.[7]

    • Dry the crude product completely.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to yield pure 2-chloro-3-formylquinoline.[9]

G cluster_prep Phase 1: Reagent Prep cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A Cool DMF to 0-5°C (Inert Atmosphere) B Add POCl₃ Dropwise (T < 10°C) A->B C Stir for 30-60 min B->C D Add Acetanilide (Keep Cold) C->D E Heat to 80-90°C (4-10 hours) D->E F Monitor by TLC E->F G Quench on Crushed Ice F->G H Neutralize with Na₂CO₃ G->H I Filter Solid Product H->I J Recrystallize I->J K K J->K Pure Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack synthesis of substituted 2-chloro-3-formylquinolines, compiled from various literature sources.

ParameterTypical RangeRationale & Field NotesSource(s)
Vilsmeier Reagent Formation Temp. 0 - 10°CEssential to control the exothermic reaction between POCl₃ and DMF and prevent reagent decomposition.[7][10]
Reaction Temperature 70 - 100°CRequired to provide sufficient activation energy for the intramolecular cyclization and dehydration steps.[7]
Reaction Time 4 - 12 hoursHighly dependent on the electronic nature of the substituents on the acetanilide. Monitor by TLC for completion.[7][10]
Work-up pH 6 - 8Crucial for the complete precipitation of the final product from the acidic reaction mixture.[7]
POCl₃ : Acetanilide Ratio (molar) 2:1 to 5:1An excess of POCl₃ is used to ensure complete conversion and to act as both a reagent and a solvent/dehydrating agent.[18]

Applications in Drug Development

Chloroquinolines are not merely synthetic intermediates; they are privileged scaffolds in medicinal chemistry. The chlorine atom at the 2- or 4-position is readily displaced by various nucleophiles (O, N, S), allowing for the rapid generation of diverse compound libraries.[1][19] This chemical versatility makes them invaluable for structure-activity relationship (SAR) studies.

  • Antimalarial Agents: The 4-chloroquinoline core is famously the basis for drugs like chloroquine and hydroxychloroquine.[2][20]

  • Anticancer Therapeutics: Numerous 7-chloroquinoline derivatives have been investigated for their potential as antitumor agents, kinase inhibitors, and antiproliferative compounds.[7][21]

  • Antiviral & Antimicrobial Research: The quinoline nucleus is a key component in the development of novel agents against various pathogens, including viruses and bacteria.[19]

The synthetic routes detailed herein, particularly the Vilsmeier-Haack reaction, provide a robust platform for accessing novel chloroquinoline derivatives for screening and development in the pharmaceutical pipeline.

References

  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.
  • Phosphorus oxychloride - Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). Benchchem.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • phosphorus oxychloride - Report. (n.d.). CAMEO Chemicals | NOAA.
  • Phosphorus(V) oxychloride - Safety Data Sheet. (2025, September 17). Acros Organics.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26).
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20).
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • POCl3 chlorination of 4-quinazolones. (2011, February 4). Semantic Scholar.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). JNAS.
  • Process for the preparation of chlorinated quinolines. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PubMed Central.
  • Synthesis of Quinoline-Thiazole Compound. (2020, September 11). Journal of Drug Delivery and Therapeutics.
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025, December 30).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthetic process. We will address common challenges, explain the causality behind experimental choices, and offer validated protocols to improve your yield and purity.

The synthesis of this target molecule is typically achieved via a two-stage process:

  • Stage 1: Quinolone Formation: Construction of the core heterocyclic scaffold, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, generally via the Gould-Jacobs reaction.[1][2]

  • Stage 2: Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro group using a suitable chlorinating agent.[3][4]

This guide is structured into a Troubleshooting section to address specific experimental issues and an FAQ section for broader conceptual questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Stage 1: Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate Synthesis (Gould-Jacobs Reaction)

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2][5]

Question 1: My initial condensation reaction is sluggish, resulting in a low yield of the anilidomethylenemalonate intermediate. What's going wrong?

  • Potential Cause: The initial condensation between 3,4-dimethylaniline and your malonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM) is an equilibrium-driven process. Insufficient temperature or failure to remove the ethanol byproduct can limit the conversion.

  • Recommended Solution:

    • Temperature Control: Heat the mixture of the aniline (1.0 eq) and the malonate ester (1.0-1.2 eq) to between 100-130 °C.[2] This provides sufficient energy for the initial nucleophilic attack and subsequent elimination.

    • Byproduct Removal: As the reaction proceeds, remove the ethanol byproduct under reduced pressure. This is a critical step to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.

    • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the intermediate.

Question 2: The high-temperature cyclization step gives a very low yield, and I observe significant charring or decomposition. How can I optimize this?

  • Potential Cause: The thermal cyclization step requires a substantial energy input (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[2] However, excessively high temperatures or prolonged heating can lead to product degradation and decarboxylation.[5][6]

  • Recommended Solutions:

    • Precise Temperature & Time Control: This step is a delicate balance. Increasing the temperature can increase the reaction rate, but also the rate of degradation. A thorough time-temperature study is essential to find the optimal conditions.[6] For example, experiments have shown that heating to 300 °C for a short period of 5 minutes can provide a higher yield (e.g., 47%) than heating at 250 °C for a longer duration.[6]

    • Use of High-Boiling Solvents: Performing the cyclization in an inert, high-boiling solvent such as mineral oil or Dowtherm A can lead to more uniform heating and has been shown to increase cyclization yields to as high as 95% in many cases.[5] The main drawback is the difficulty in removing these solvents post-reaction.[5]

    • Microwave-Assisted Synthesis: This is a highly recommended modern alternative. Microwave irradiation provides rapid, uniform heating to temperatures above the solvent's boiling point, dramatically shortening reaction times (from hours to minutes) and often improving yields by minimizing the formation of degradation byproducts.[2][6]

Experimental Workflow: Gould-Jacobs Cyclization

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Work-up Aniline 3,4-Dimethylaniline Condensation Heat (100-130°C) Remove EtOH Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization High Temp (>250°C) or Microwave Intermediate->Cyclization Product1 Methyl 4-hydroxy-7,8- dimethylquinoline-2-carboxylate Cyclization->Product1 Workup Cool & Precipitate Filter & Wash Product1->Workup FinalProduct1 Isolated Product Workup->FinalProduct1 start Low Yield in Cyclization Step? check_temp Is Temperature >250°C? start->check_temp check_charring Is significant charring observed? check_temp->check_charring Yes increase_temp ACTION: Increase temperature gradually. Consider using high-boiling solvent. check_temp->increase_temp No optimize_time ACTION: Temperature is likely too high. Reduce reaction time. Perform time-course experiment. check_charring->optimize_time Yes consider_mw ACTION: Switch to microwave-assisted synthesis for better control and reduced reaction time. check_charring->consider_mw No yield_ok Yield should improve. Monitor by TLC/LCMS. increase_temp->yield_ok optimize_time->yield_ok consider_mw->yield_ok

Sources

Technical Support Center: Navigating the Purification Challenges of Chlorinated Quinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated quinoline esters. As a Senior Application Scientist, this guide synthesizes field-proven insights and technical accuracy to address common and complex purification issues.

Introduction: The Challenge at Hand

Chlorinated quinoline esters are a pivotal class of compounds in medicinal chemistry and materials science. However, their synthesis often results in complex mixtures containing positional isomers, unreacted starting materials, and various byproducts.[1] The inherent reactivity of the fused ring system can lead to the formation of multiple byproducts, making purification a significant bottleneck.[1] The variability in reaction yields for chlorinated quinolines can often be attributed to differences in solubility and the ease of purification.[2] This guide provides a structured approach to troubleshooting these purification challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of chlorinated quinoline esters, offering potential causes and solutions in a question-and-answer format.

Issue 1: Difficulty in Separating Positional Isomers

  • Question: My crude product contains multiple chlorinated quinoline ester isomers that are co-eluting during column chromatography. How can I improve their separation?

  • Answer: The separation of positional isomers is a common hurdle due to their similar polarities.[3] Here are several strategies to enhance resolution:

    • Chromatography System Optimization:

      • Column Chromatography: Employ a higher ratio of silica gel to the crude product (from a standard 40:1 to a 100:1 weight ratio) to increase the available surface area for interaction.[4] Consider using a less polar solvent system to begin with and perform a very gradual gradient elution, which can help in separating closely related isomers.[4] For instance, starting with 100% hexane and slowly increasing the percentage of ethyl acetate can be effective.[4]

      • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution than standard column chromatography.[3][5] A reverse-phase C18 column with a carefully optimized gradient of acetonitrile and water is often successful.[5][6]

      • Supercritical Fluid Chromatography (SFC): SFC can provide excellent resolution for isomers and is a greener alternative to traditional HPLC.[5]

    • Recrystallization: Fractional crystallization can be a powerful technique if the isomers have different solubilities in a particular solvent system.[5][7] Experiment with a range of solvents, from non-polar (e.g., hexane) to polar (e.g., ethanol), and solvent mixtures to find a system where one isomer selectively crystallizes.

Issue 2: Product Decomposition or Hydrolysis During Purification

  • Question: I am observing degradation of my chlorinated quinoline ester during purification, potentially due to hydrolysis of the ester group. How can I prevent this?

  • Answer: The ester functionality can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which might be present on silica gel or in certain solvent systems.[8]

    • Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase, followed by flushing with the pure mobile phase. This neutralizes acidic sites on the silica.

    • Avoid Protic Solvents: Minimize the use of protic solvents like methanol or water in your chromatography, as they can participate in hydrolysis. If necessary, ensure the solvent is anhydrous.

    • Control Temperature: Perform purification steps at lower temperatures to reduce the rate of potential degradation reactions.

    • Alternative Purification Methods: Consider purification techniques that do not involve stationary phases that could be acidic or basic, such as crystallization or preparative TLC on a neutral support.[7]

Issue 3: Presence of Persistent Colored Impurities (Tars)

  • Question: My crude product is a dark, tarry substance, and the color is carrying through into my purified fractions. How can I remove these impurities?

  • Answer: Tar formation is a common issue in quinoline synthesis, often arising from polymerization or side reactions under harsh conditions.[9]

    • Activated Carbon Treatment: Before chromatographic purification, dissolving the crude product in a suitable organic solvent and stirring it with a small amount of activated carbon can effectively adsorb many colored impurities.[10] Filter the mixture through celite to remove the carbon before proceeding.

    • Solvent Extraction/Washing: A liquid-liquid extraction workup can be highly effective. After the reaction, quenching the mixture and performing extractions with an appropriate organic solvent can help separate the desired product from highly polar, tarry materials.[9] Washing the organic layer with a mild acid or base solution can also remove corresponding basic or acidic impurities.

    • Steam Distillation: For volatile quinoline derivatives, steam distillation can be an effective method to separate the product from non-volatile tars.[9]

Experimental Protocols & Methodologies

Protocol 1: Optimized Column Chromatography for Isomer Separation

This protocol outlines a general method for separating closely related chlorinated quinoline ester isomers using gradient column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane). A high ratio of silica gel to crude product (e.g., 100:1 by weight) is recommended for difficult separations.[4]

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. A layer of sand at the top will protect the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column. This "dry loading" technique often provides better resolution than loading the sample in a liquid form.

  • Gradient Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane).

    • Gradually and slowly increase the polarity of the eluent by introducing a more polar solvent like ethyl acetate. For example, you can increase the ethyl acetate concentration by 1-2% every few column volumes.[4]

  • Fraction Collection and Analysis: Collect small fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure isomers.[11]

Table 1: Example Solvent Systems for Column Chromatography of Chlorinated Quinoline Esters

Polarity of CompoundInitial Solvent System (v/v)Final Solvent System (v/v)Notes
Low to MediumHexane:Ethyl Acetate (98:2)Hexane:Ethyl Acetate (80:20)A slow gradient is key for resolving isomers.
Medium to HighDichloromethane:Hexane (10:90)Dichloromethane:Methanol (98:2)A small amount of triethylamine (0.1%) can be added to suppress tailing.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of chlorinated quinoline esters.[12]

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.[13]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[12]

  • Analysis: Inject the sample and run a gradient or isocratic method. The detection wavelength should be set to the λmax of the quinoline chromophore, which can be determined by a UV scan.[13]

Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

This diagram illustrates a logical workflow for selecting the appropriate purification method for chlorinated quinoline esters.

Purification_Workflow start Crude Chlorinated Quinoline Ester is_tarry Is the product tarry? start->is_tarry carbon_treatment Activated Carbon Treatment is_tarry->carbon_treatment Yes isomer_check Are positional isomers present (TLC/HPLC)? is_tarry->isomer_check No carbon_treatment->isomer_check column_chrom Gradient Column Chromatography isomer_check->column_chrom Yes, separable by TLC prep_hplc Preparative HPLC isomer_check->prep_hplc Yes, not separable by TLC stability_check Is the compound stable on silica? isomer_check->stability_check No recrystallization Recrystallization column_chrom->recrystallization final_product Pure Product column_chrom->final_product prep_hplc->final_product recrystallization->final_product stability_check->column_chrom Yes neutral_alumina Neutral Alumina Chromatography stability_check->neutral_alumina No neutral_alumina->recrystallization

Caption: A decision-making workflow for purifying chlorinated quinoline esters.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. BenchChem.
  • Antonov, D. O., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(11-12), 861-868.
  • Google Patents. (1971). Process for the preparation of chlorinated quinolines. US3567732A.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Al-Ostath, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15687-15702.
  • Google Patents. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Thomas, S., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances, 11(26), 15835-15842.
  • IOP Conference Series: Materials Science and Engineering. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Renberg, L., et al. (1985). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 14(11-12), 1833-1837.
  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1.
  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,.... Retrieved from [Link]

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

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Technical Support Center: Troubleshooting Nucleophilic Substitution on Quinoline Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for nucleophilic substitution reactions on quinoline rings, a cornerstone transformation in the synthesis of pharmaceuticals and functional materials.

Core Principles: Why Quinolines Engage in Nucleophilic Substitution

Nucleophilic Aromatic Substitution (SNAr) on the quinoline ring is fundamentally governed by its electronic structure. The quinoline scaffold consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, leading to a π-electron-deficient system.[1] This electron deficiency is not uniform; it is most pronounced at the C2 (alpha) and C4 (gamma) positions, rendering them electrophilic and thus susceptible to attack by nucleophiles.[2][3]

The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial. When a nucleophile attacks the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at other positions.[3][5]

Caption: The SNAr mechanism on a 4-haloquinoline.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is giving a very low yield. What are the primary factors to investigate?

Low yield is a common issue stemming from several factors. The most critical are: 1) the nature of the leaving group, 2) the reactivity of the nucleophile, 3) the electronic properties of the quinoline ring, and 4) the reaction conditions (solvent, temperature, base). A systematic approach to troubleshooting is essential.

Q2: Why am I getting a mixture of C2 and C4 substituted products?

The C2 and C4 positions are both electronically activated by the ring nitrogen.[3][6] Their relative reactivity is often comparable, leading to mixtures of regioisomers. The final product ratio is a delicate balance of electronic effects, steric hindrance, the nature of the leaving group, and reaction conditions.[6] For instance, bulky nucleophiles may preferentially attack the less-hindered C4 position.[6]

Q3: What are the most common byproducts and how can I identify them?

Common byproducts include:

  • Quinolinones: Formed by hydrolysis of the haloquinoline starting material or product in the presence of water.[6] This is a frequent issue when using aqueous bases or wet solvents.

  • Dimerization Products: Can occur under conditions that promote single-electron transfer (SET) processes, leading to quinoline radical dimerization.[6]

  • Polysubstitution: Strong nucleophiles like amines can react multiple times if more than one leaving group is present.[6]

  • Tar/Polymeric Material: Harsh reaction conditions, especially in classic named reactions like the Skraup synthesis, can cause polymerization and degradation.[7]

Identification is best achieved using techniques like TLC, LC-MS, and NMR to compare against known standards or characterize unknown impurities.

Q4: How do activating groups on the quinoline ring affect the reaction?

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), further decrease the electron density of the ring, making it more electrophilic and thus increasing the rate of nucleophilic attack.[3][8] Conversely, electron-donating groups (EDGs) can deactivate the ring towards SNAr.

In-Depth Troubleshooting Guides

This section addresses specific experimental failures with a logical workflow.

Troubleshooting_Workflow decision decision solution solution start Low or No Conversion decision1 Is LG adequate? (e.g., Cl, Br, I, OTf) start->decision1 Check Leaving Group decision2 Check Nucleophile decision1->decision2 Yes solution1 Improve LG: - Convert -OH to -Cl/-Br (POCl₃/PBr₃) - Convert -OH to -OTf (Tf₂O) decision1->solution1 No decision3 Check Ring Activity decision2->decision3 Sufficiently Nucleophilic solution2 Increase Nucleophilicity: - Use stronger base (e.g., NaH, KHMDS) - Switch to a more reactive nucleophile decision2->solution2 Too Weak decision4 Review Conditions decision3->decision4 Sufficiently Activated solution3 Activate Ring: - Add EWG to ring if possible - Form Quinoline N-Oxide decision3->solution3 Deactivated solution4 Condition Optimization: - Use polar aprotic solvent (DMF, DMSO) - Increase temperature incrementally - Screen different bases decision4->solution4 Optimize

Caption: Troubleshooting workflow for low reaction conversion.

Problem 1: Low or No Conversion
Cause A: Poor Leaving Group

The rate of an SNAr reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge. Halogens (I > Br > Cl >> F) and sulfonate esters (triflate, tosylate) are excellent leaving groups. Hydroxy (-OH) or alkoxy (-OR) groups are very poor leaving groups and will not be displaced directly.

Solution:

  • Chemical Activation: If your starting material is a quinolinol, it must be activated. A common and effective method is to convert the hydroxyl group to a chloro group.

Leaving Group Relative Reactivity Comments
-OTf (Triflate)ExcellentVery reactive, but can be expensive.
-I (Iodo)Very GoodHighly reactive, often used in Pd-catalysis.
-Br (Bromo)GoodCommon and reliable for SNAr.
-Cl (Chloro)ModerateOften requires higher temperatures.[2]
-NO₂ (Nitro)GoodCan act as a leaving group.[3]
-F (Fluoro)Poor (as LG)Activates the ring but is a poor leaving group.
-OH, -ORVery PoorMust be converted to a better leaving group.
Table 1: Relative reactivity of common leaving groups in SNAr on quinolines.
Cause B: Suboptimal Reaction Conditions

Solvent, temperature, and base selection are critical for success.

Solution:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or DMA are generally preferred.[9] They effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10]

  • Temperature: SNAr reactions on haloquinolines often require elevated temperatures (e.g., 80-150 °C), especially with less reactive substrates like chloroquinolines.[6] If there is no reaction at a lower temperature, increase it incrementally while monitoring for decomposition.

  • Base Selection: If the nucleophile is an alcohol or amine, a base is required to deprotonate it or to scavenge the HX byproduct.

    • For alcohols, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • For amines, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[11] Use anhydrous bases to prevent hydrolysis side reactions.[6]

Problem 2: Poor Regioselectivity (C2 vs. C4 Isomer Mixture)
Cause: Competing Electronic and Steric Effects

The C2 and C4 positions have similar electronic activation, and substitution can occur at both sites.[6][12]

Solutions to Improve Selectivity:

  • Leverage Steric Hindrance:

    • To favor C4 substitution, use a bulkier nucleophile that will be sterically hindered from attacking the C2 position, which is adjacent to the other ring.[6]

    • To favor C2 substitution, if your quinoline has a substituent at C3 or C5, this can sterically block the C4 position.

  • Modify Reaction Temperature: In some systems, selectivity can be influenced by temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.[6] This must be determined empirically.

  • Change the Solvent: The polarity of the solvent can subtly influence the charge distribution in the Meisenheimer complex, sometimes favoring one regioisomer over another.[6] Experimenting with solvents of different polarities (e.g., comparing toluene, THF, and DMSO) can be beneficial.

Problem 3: Formation of a Quinolinone Byproduct
Cause: Hydrolysis

This is a classic side reaction caused by the presence of water reacting with your electrophilic haloquinoline.[6]

Solutions to Prevent Hydrolysis:

  • Use Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents, which are commercially available or can be dried using molecular sieves. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Employ Non-Aqueous Bases: Avoid using aqueous bases like NaOH or KOH. Instead, use anhydrous organic bases (TEA, DIPEA) or inorganic bases that have been dried (e.g., K₂CO₃ baked in an oven).[6]

  • Careful Work-up: During the extraction and washing steps, minimize the contact time of your product with aqueous layers, especially if the solution is acidic or basic.

Advanced & Alternative Methodologies

When standard SNAr conditions fail, particularly with amine nucleophiles, alternative strategies are required.

Decision_Tree decision decision outcome outcome start Goal: C-N bond on Quinoline decision1 Is the quinoline ring activated by an EWG and has a good LG? start->decision1 outcome1 Attempt S(N)Ar Reaction decision1->outcome1 Yes decision2 Is the goal 2- or 4-amination and H is the leaving group? decision1->decision2 No / S(N)Ar Fails outcome2 Consider Chichibabin Reaction (NaNH₂ or KNH₂) decision2->outcome2 Yes outcome3 Use Palladium-Catalyzed Buchwald-Hartwig Amination decision2->outcome3 No

Caption: Decision tree for selecting a C-N bond formation strategy.

The Chichibabin Reaction

This reaction allows for the direct amination of the quinoline ring at the C2 or C4 position, using sodium amide (NaNH₂) or potassium amide (KNH₂) where the formal leaving group is a hydride ion (H⁻).[13][14]

  • Common Issues: The reaction often requires harsh conditions (high temperatures) and can suffer from low yields and the formation of isomers.[14][15] Temperature control is key; in some cases, lower temperatures favor C2 amination, while higher temperatures can lead to rearrangement and formation of the C4 product.[16]

  • Troubleshooting:

    • Low Yield: Ensure the amide reagent is fresh and highly pure. The reaction is often sensitive to moisture.

    • Poor Selectivity: The use of potassium amide (KNH₂) in liquid ammonia at low temperatures, followed by an oxidant like KMnO₄, is a milder variant that can improve selectivity for sensitive substrates.[15][17]

Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated quinoline rings or when SNAr fails, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[18] This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.[19][20]

  • Advantages: It has an incredibly broad substrate scope, tolerates a wide variety of functional groups, and often proceeds under milder conditions than SNAr.[18]

  • Troubleshooting:

    • No Reaction: The choice of ligand, base, and palladium source is critical.

      • Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required for high reactivity.

      • Base: A strong, non-nucleophilic base is needed, with KOtBu, NaOtBu, and LiHMDS being common choices.[19]

      • Catalyst: Ensure the Pd(0) catalyst is active. Using a pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex can be crucial.

    • Byproduct Formation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring an anhydrous, oxygen-free environment and by carefully selecting the ligand and base combination.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the haloquinoline (1.0 eq), an anhydrous solvent (e.g., DMSO or DMF, ~0.2 M), and a non-nucleophilic organic base such as diisopropylethylamine (1.2 eq).[6]

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Addition of Nucleophile: Slowly add the amine nucleophile (1.1 eq) to the reaction mixture at room temperature.[6]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, or using Schlenk technique, add the haloquinoline (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., KOtBu, 1.4 eq) to an oven-dried flask.[11]

  • Add Reagents: Remove the flask from the glovebox. Add the amine (1.2 eq) and anhydrous solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Seal the flask and purge with Argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • El-Sayed, A. M., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Fiaud, J.-C., & Legros, J.-Y. (2000). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters. [Link]

  • Yue, D., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect. [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • Tagawa, Y., et al. (2004). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Wang, D., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]

  • Gabriele, B., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • The Organic Chemistry. (2020). Reactions of Quinoline. YouTube. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • Wang, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of the Chinese Chemical Society. [Link]

  • Lymperopoulou, K., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lepore, S. D., et al. (2011). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Chemical Communications. [Link]

  • Nycz, J. E., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • van der Plas, H. C., et al. (1971). On the chichibabin amination of quinoline and some nitroquinolines. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alajarín, R., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. European Journal of Organic Chemistry. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Grokipedia. Chichibabin reaction. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Kim, H. J., et al. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • Gholami, M. R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

  • Campodónico, P. R., et al. (2019). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]

  • VTechWorks. (1981). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. As professionals in pharmaceutical research and development, we understand that the path to synthesizing potent quinoline-based scaffolds—the backbone of numerous antimalarial and antibacterial drugs—is often fraught with challenges.[1][2][3] Side reactions, isomeric impurities, and suboptimal yields can impede progress and consume valuable resources.

This guide is structured as a direct line to a seasoned expert. It moves beyond simple protocols to explain the causal mechanisms behind common synthetic hurdles. Here, we will troubleshoot specific issues encountered during the synthesis of 4-chloroquinolines, focusing on the foundational Gould-Jacobs and Conrad-Limpach-Knorr reactions, as well as the critical subsequent chlorination step. Our goal is to provide you with the authoritative, field-tested insights needed to optimize your reactions, validate your results, and accelerate your research.

Section 1: Troubleshooting Isomeric Impurities

The formation of the correct quinolone isomer is fundamental to the success of the entire synthesis. Regioselectivity issues are a frequent source of failure, leading to difficult-to-separate mixtures and low yields of the desired 4-hydroxyquinoline precursor.

Q1: My Conrad-Limpach synthesis is yielding the undesired 2-hydroxyquinoline isomer. What is causing this and how can I fix it?

Answer: This is a classic case of kinetic versus thermodynamic control, a common issue in the Conrad-Limpach synthesis where anilines react with β-ketoesters.[4][5][6] The outcome is highly dependent on reaction temperature.[5][7]

  • Causality: The aniline can attack one of two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.

    • Kinetic Pathway (Low Temperature, ~25-40°C): At lower temperatures, the reaction is under kinetic control. The more reactive ketone carbonyl is preferentially attacked by the aniline. This pathway leads to an intermediate that, upon thermal cyclization, yields the desired 4-hydroxyquinoline .[6][7]

    • Thermodynamic Pathway (High Temperature, ~140°C or higher): At higher temperatures, the reaction is under thermodynamic control.[4][7] The initial attack on the ketone is reversible. Over time and with sufficient energy, the reaction favors the more stable product derived from the attack on the less reactive ester carbonyl. This forms a β-keto acid anilide, which upon cyclization, yields the thermodynamically preferred but undesired 2-hydroxyquinoline , often called the "Knorr product".[4][5]

Troubleshooting Protocol:

  • Strict Temperature Control: Ensure the initial condensation of the aniline and β-ketoester is performed at or near room temperature to favor the kinetic product.

  • Solvent Choice for Cyclization: The subsequent high-temperature cyclization step (~250°C) is critical. Use a high-boiling, inert solvent like mineral oil or Dowtherm A. This allows for efficient heat transfer to promote the ring-closing of the correct intermediate without facilitating the rearrangement to the thermodynamic pathway.[4]

  • Stepwise Approach: Isolate the Schiff base intermediate formed at low temperature before proceeding to the high-temperature cyclization. This ensures the correct intermediate is the only species present during the ring-closing step.

G cluster_conditions Reaction Conditions cluster_outcomes Products & Pathways Start Aniline + β-Ketoester Temp Select Temperature Start->Temp Kinetic Kinetic Control: Attack at Ketone Temp->Kinetic Low Temp (~25-40°C) Thermo Thermodynamic Control: Attack at Ester Temp->Thermo High Temp (~140°C+) Prod4 Desired Product: 4-Hydroxyquinoline Kinetic->Prod4 Prod2 Side Product: 2-Hydroxyquinoline (Knorr) Thermo->Prod2

Section 2: Issues with Cyclization and Aromatization

Even with the correct intermediate, the high-temperature cyclization step can be problematic, leading to incomplete reactions or the formation of degradation byproducts.

Q2: My Gould-Jacobs cyclization is giving low yields and significant charring. What's going wrong?

Answer: The Gould-Jacobs reaction involves a high-temperature thermal cyclization of an anilidomethylenemalonate intermediate.[8][9] Low yields and decomposition (charring) are typically due to either insufficiently high or excessive temperatures, or inefficient heat transfer.

  • Causality: The cyclization is an intramolecular electrophilic aromatic substitution, which requires significant thermal energy (often >240°C) to overcome the activation barrier.[4]

    • Insufficient Temperature: If the temperature is too low, the reaction will be slow or incomplete, leaving a large amount of unreacted starting material.

    • Excessive Temperature/Poor Heat Transfer: Localized overheating, common when heating solids or viscous oils directly, can cause the material to decompose, leading to charring and a complex mixture of byproducts. The use of a suitable high-boiling solvent is crucial for maintaining a uniform, controlled temperature.[4]

Troubleshooting & Optimization:

  • Use a High-Boiling Solvent: As with the Conrad-Limpach, a solvent like Dowtherm A or diphenyl ether is essential. It prevents localized overheating and ensures even heat distribution throughout the reaction mixture. Limpach himself noted that using an inert, high-boiling solvent dramatically increased yields from <30% to over 90% in many cases.[4]

  • Optimize Heating: Use a sand bath or a heating mantle with vigorous stirring to ensure uniform heating. Monitor the bulk internal temperature of the reaction, not the external temperature of the heating apparatus.

  • Consider an Acid Catalyst: Modern variations of the Gould-Jacobs reaction employ catalysts to facilitate cyclization under milder conditions. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) is a highly effective alternative that can promote cyclization at much lower temperatures (80-100°C), often with excellent yields and significantly fewer byproducts.[10]

Table 1: Comparison of Cyclization Conditions for Gould-Jacobs Reaction

MethodTemperatureTypical YieldsKey AdvantagesCommon Issues
Thermal (Neat) >250 °C20-40%Simple setupCharring, low yield, poor heat control.[4]
Thermal (Solvent) ~250 °C (in Dowtherm A)70-95%Excellent temperature control, high yields.[4]Requires high temperatures, solvent removal.
Catalytic (Eaton's Reagent) 80-100 °C85-98%Mild conditions, short reaction times, high purity.[10]Reagent preparation, workup procedure.

Section 3: Problems with the Chlorination Step

The final step in synthesizing 4-chloroquinolines is typically the conversion of the 4-hydroxyquinoline (or its 4-quinolone tautomer) precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This step is often more complex than it appears.

Q3: My Vilsmeier-Haack type chlorination with POCl₃ is incomplete and I'm isolating multiple products. What are the likely side reactions?

Answer: While POCl₃ is the standard reagent, its reaction with 4-hydroxyquinolines (which exist predominantly as 4-quinolones) can be complex.[4] Incomplete reaction and side product formation often stem from reagent instability, substrate reactivity, and harsh reaction conditions.

  • Causality & Common Side Reactions:

    • Incomplete Chlorination: The 4-quinolone oxygen must be activated by POCl₃ to form a good leaving group. If the reaction temperature is too low or the time is too short, this activation may be incomplete, leading to recovery of the starting material.

    • Ring Formylation (Vilsmeier-Haack Side Reaction): If dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent in situ.[11][12] This is a potent formylating agent that can attack electron-rich positions on the quinoline ring (e.g., C3), leading to undesired 3-formyl-4-chloroquinoline byproducts.[13][14]

    • Dimerization/Polymerization: Under strongly acidic and high-temperature conditions, quinolone intermediates can potentially dimerize or polymerize, contributing to a complex product mixture and reduced yields.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry: Use freshly distilled POCl₃. Ensure a sufficient excess (typically 3-5 equivalents) is used to drive the reaction to completion and act as the solvent.

  • Solvent Choice: If a co-solvent is necessary, use a non-reactive, high-boiling solvent like toluene or xylene instead of DMF to avoid the Vilsmeier side reaction. If the reaction must be performed in DMF, use low temperatures and carefully control the stoichiometry.[11]

  • Temperature and Time: The reaction typically requires heating (e.g., refluxing in POCl₃ at ~110°C) for several hours. Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

  • Careful Workup: The workup is highly exothermic and must be performed with caution. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., ammonia, sodium carbonate) to precipitate the 4-chloroquinoline product.

G Start 4-Quinolone + POCl₃ CheckSolvent Is DMF the solvent? Start->CheckSolvent DesiredPath Activation & Nucleophilic Substitution CheckSolvent->DesiredPath No SidePath Vilsmeier Reagent Formation CheckSolvent->SidePath Yes CheckConditions Check Temp / Time / Stoichiometry DesiredPath->CheckConditions SideProduct Side Product: 3-Formyl-4-chloroquinoline SidePath->SideProduct Product Desired Product: 4-Chloroquinoline Incomplete Incomplete Reaction: Recovered Starting Material CheckConditions->Product Optimal CheckConditions->Incomplete Suboptimal

Section 4: Detailed Experimental Protocol

Protocol: Optimized Chlorination of 7-Chloro-4-hydroxyquinoline

This protocol provides a robust method for converting the 4-quinolone precursor to the final 4-chloroquinoline product, designed to minimize common side reactions.

Materials:

  • 7-chloro-4-hydroxyquinoline (1 equivalent)

  • Phosphorus oxychloride (POCl₃), freshly distilled (5 equivalents)

  • Crushed ice

  • Ammonium hydroxide solution (conc.) or Sodium Carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-4-hydroxyquinoline (1 eq.). Place the flask in a fume hood with appropriate shielding.

  • Reagent Addition: Carefully add phosphorus oxychloride (5 eq.) to the flask. The POCl₃ will act as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain the reflux for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them in ice/water, neutralizing, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

  • Quenching (Critical Step): Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and cautiously , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release HCl gas.

  • Neutralization: Slowly add concentrated ammonium hydroxide or saturated sodium carbonate solution to the cold mixture until the pH is neutral to basic (pH 8-9). The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Drying: Dry the purified product under vacuum to yield the final 4,7-dichloroquinoline.

References

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. ACS Publications. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Structures of 2-quinolone and 4-quinolone. ResearchGate. [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. ResearchGate. [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Gould-Jacobs Reaction. Organic-Chemistry.org. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa. [Link]

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"recrystallization techniques for quinoline-2-carboxylate esters"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of Quinoline-2-Carboxylate Esters

Welcome to the technical support center for the purification of quinoline-2-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this important class of compounds. Quinoline-2-carboxylate esters, while valuable scaffolds in drug discovery, can present unique purification challenges due to their structural features—a rigid, aromatic quinoline core and a polar ester functional group.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your crystallization processes. We will explore common issues in a question-and-answer format, grounded in practical experience and established chemical principles.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent and frustrating problems encountered during the crystallization of quinoline-2-carboxylate esters. Each answer explains the underlying cause of the problem and provides a series of logical, actionable solutions.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound, or when the rate of cooling is too rapid for orderly crystal lattice formation.[3]

Causality & Solutions:

  • High Solute Concentration: The concentration of your ester in the solvent may be too high, leading to separation before crystallization can initiate.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the same hot solvent (5-10% increments) until the solution is just shy of saturation. Allow this more dilute solution to cool slowly.[2]

  • Rapid Cooling: Plunging a hot solution directly into an ice bath ("shock cooling") is a primary cause of oiling out, as molecules do not have time to align into a crystal lattice.[3]

    • Solution: Implement a stepwise, slow cooling process. Allow the hot, clear solution to cool to room temperature undisturbed on a benchtop. If no crystals form, then move the flask to a refrigerator, and only after several hours, to a freezer or ice bath.[2]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent in which your compound still exhibits the desired temperature-dependent solubility. Alternatively, employ a binary solvent system. Dissolve the compound in a minimal amount of a high-boiling, "good" solvent and then add a lower-boiling "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution turns cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then cool slowly.[2][4]

Q2: Crystal formation is not occurring, even after the solution has cooled completely. What are my next steps?

A2: The failure of crystals to form from a cooled solution indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[5] The energy barrier for nucleation has not been overcome.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[2]

  • Seed Crystals: If you have a small sample of the pure crystalline product, add a single tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.[5]

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[2]

  • Reduce Solvent Volume: It's possible that too much solvent was added initially.[5] Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Then, attempt the slow cooling process again.

  • Introduce an Anti-Solvent: If your compound is simply too soluble, even when cold, you can add a "poor" solvent (anti-solvent) in which your ester is insoluble. Add the anti-solvent dropwise to the cooled solution while stirring until persistent cloudiness is observed, then allow it to stand.

Q3: My crystal yield is very low. How can I improve the recovery of my compound?

A3: A low yield is typically a result of either incomplete crystallization from the solution or material loss during handling.

Optimization Strategies:

  • Excess Solvent: This is the most common reason for low yield.[5] Your compound has significant solubility in the solvent even at low temperatures, and much of it remains in the mother liquor.

    • Solution: Before filtering, place the mother liquor in a beaker and reduce its volume by about 25-50% through gentle heating or evaporation. Cool this concentrated solution again to recover a second crop of crystals. Note that the purity of subsequent crops may be lower.

  • Insufficient Cooling: The solubility of your ester is temperature-dependent. Ensure you have allowed the solution to cool for a sufficient time at the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize precipitation.[1]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a fluted filter paper for a faster filtration rate and keep the solution at or near its boiling point. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

Q4: I've recrystallized my product, but the purity (judging by melting point or TLC) has not improved. Why?

A4: This frustrating outcome suggests that the chosen recrystallization conditions are not effectively separating the desired compound from the impurities.

Diagnostic Steps:

  • Inappropriate Solvent: The impurity may have a solubility profile very similar to your product in the chosen solvent.[2]

    • Solution: A different solvent or solvent system is required. The goal is to find a system where the impurity is either highly soluble at all temperatures (remaining in the mother liquor) or very insoluble at all temperatures (allowing it to be removed by hot filtration).

  • Co-Crystallization: The impurity may be structurally similar to your product and is being incorporated into the crystal lattice.[2]

    • Solution: This is a challenging problem that often requires switching to a different purification method, such as column chromatography.[1] Alternatively, a different solvent system may disrupt the intermolecular forces that lead to co-crystallization.

General FAQs for Quinoline-2-Carboxylate Esters

Q: How do I select the best starting solvent for my ester?

A: Solvent selection is the most critical step.[2] The ideal solvent will dissolve your crude ester completely when hot (near boiling) but poorly when cold.

A good rule of thumb is to match the polarity of the solvent to the compound. Since quinoline-2-carboxylate esters have both aromatic (nonpolar) and ester (polar) functionalities, solvents of intermediate polarity are often a good starting point. A helpful principle is that solvents containing the same functional group as the compound are often effective solubilizers.[4] For esters, this makes ethyl acetate an excellent first choice.[4]

Solvent System Boiling Point (°C) Notes & Recommendations
Single Solvents
Ethyl Acetate77An excellent starting point for many esters. Good balance of polarity.
Ethanol78Often effective, but some esters may have high solubility even when cold.
Acetone56A more polar option; its low boiling point can be advantageous for easy removal.
Isopropanol82Similar to ethanol but can sometimes offer a better solubility differential.
Toluene111Good for rigid, aromatic systems, but its high boiling point can sometimes promote oiling out.
Binary Solvents
Ethanol / WaterVariesDissolve in hot ethanol, add hot water dropwise until cloudy. Excellent for introducing polarity.
Ethyl Acetate / HexanesVariesDissolve in hot ethyl acetate, add hot hexanes dropwise. A classic polar/non-polar mixture.
Methanol / AcetoneVariesA mixture of two water-miscible organic solvents can sometimes provide the ideal polarity.[6]

Q: What is the correct procedure for using a binary solvent system?

A:

  • Place the crude solid in a flask.

  • Add the "good" solvent (in which the compound is highly soluble) dropwise at an elevated temperature until the solid is completely dissolved. Use the absolute minimum amount.

  • Add the "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble) dropwise at the same elevated temperature until you observe persistent turbidity (cloudiness).

  • Add one or two more drops of the "good" solvent to make the solution clear again.

  • Set the solution aside to cool slowly and undisturbed.

Standard Recrystallization Protocol Workflow

This protocol provides a self-validating workflow for the purification of a typical quinoline-2-carboxylate ester.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Isolation & Analysis start Start: Crude Ester select_solvent Step 1: Solvent Selection (Use solubility table & small-scale tests) start->select_solvent dissolve Step 2: Dissolution (Add minimal hot solvent to dissolve crude solid) select_solvent->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Step 3: Hot Filtration (Remove insoluble material) hot_filt_q->hot_filt Yes crystallize Step 4: Crystallization (Slow cooling to room temp, then ice bath) hot_filt_q->crystallize No hot_filt->crystallize isolate Step 5: Isolation (Vacuum filtration) crystallize->isolate wash Step 6: Washing (Rinse crystals with small amount of cold solvent) isolate->wash dry Step 7: Drying (Dry under vacuum) wash->dry analyze Step 8: Analysis (Check purity via MP, TLC, NMR) dry->analyze end End: Pure Crystalline Product analyze->end

Caption: A logical workflow for the recrystallization of quinoline-2-carboxylate esters.

Troubleshooting Logic Diagram

When the standard protocol fails, a logical troubleshooting approach is necessary. The following diagram outlines a decision-making process to diagnose and solve common issues.

Troubleshooting_Flowchart start Problem Encountered During Crystallization issue_oiling Compound 'Oils Out'? start->issue_oiling issue_no_xtal No Crystals Form? issue_oiling->issue_no_xtal No sol_oiling_1 1. Re-heat & Add More Solvent issue_oiling->sol_oiling_1 Yes issue_low_yield Yield is Low? issue_no_xtal->issue_low_yield No sol_no_xtal_1 1. Scratch Inner Surface of Flask issue_no_xtal->sol_no_xtal_1 Yes issue_purity Purity Not Improved? issue_low_yield->issue_purity No sol_low_yield_1 1. Reduce Initial Solvent Volume issue_low_yield->sol_low_yield_1 Yes sol_purity_1 1. Change Solvent System Entirely issue_purity->sol_purity_1 Yes sol_oiling_2 2. Slow Down Cooling Rate sol_oiling_1->sol_oiling_2 sol_oiling_3 3. Change to Lower-Boiling Solvent or Use Binary System sol_oiling_2->sol_oiling_3 sol_no_xtal_2 2. Add a Seed Crystal sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 3. Reduce Solvent Volume sol_no_xtal_2->sol_no_xtal_3 sol_low_yield_2 2. Ensure Complete Cooling (Ice Bath) sol_low_yield_1->sol_low_yield_2 sol_low_yield_3 3. Concentrate Mother Liquor for 2nd Crop sol_low_yield_2->sol_low_yield_3 sol_purity_2 2. Consider Column Chromatography sol_purity_1->sol_purity_2

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

  • US2474823A - Quinoline compounds and process of making same - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides - MDPI. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - PMC - NIH. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Crystallization Solvents.pdf . [Link]

  • CN103664892B - The crystallization of quinoline - Google P
  • Quinoline - Wikipedia . [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. - ResearchGate. [Link]

  • Quinoline Ester | PDF | Amine | Chemical Substances - Scribd. [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application . [Link]

  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem - NIH. [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF . [Link]

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Technical Support Center: Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS: 1133115-70-4).[1] Our goal is to provide practical, field-proven insights into the stability characteristics of this compound, enabling you to anticipate challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results. The following information is structured in a question-and-answer format to directly address issues you may encounter.

Frequently Asked Questions (FAQs)

Question 1: My solution of this compound has started to turn yellow or brown. What is causing this discoloration?

Answer: This is a classic indicator of degradation, common among quinoline-based compounds.[2] The two most likely causes are photodegradation and oxidation.

  • Photodegradation: The quinoline ring system is inherently photosensitive and can degrade upon exposure to ambient or UV light.[3] This process can lead to the formation of colored byproducts. It is crucial to protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[3][4]

  • Oxidation: Quinoline compounds can be susceptible to oxidation, which may also result in colored impurities.[2] Ensure your solvents are properly degassed and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Question 2: I'm analyzing my sample and have noticed a new, more polar peak in my HPLC chromatogram (or a new spot on my TLC plate). What is this impurity?

Answer: The most probable identity of this new, more polar species is the corresponding carboxylic acid: 4-chloro-7,8-dimethylquinoline-2-carboxylic acid . This is the product of hydrolysis of the methyl ester group at the 2-position.

Esters are susceptible to hydrolysis, a reaction with water that can be catalyzed by either acid or base.[5] If your experimental conditions involve aqueous buffers, particularly at non-neutral pH, this degradation pathway is highly likely. The reaction is typically irreversible under basic conditions.[5] To confirm this, you can spike your sample with a synthesized standard of the carboxylic acid or analyze the sample by LC-MS to identify the mass of the impurity.

Question 3: My biological assay results are inconsistent, showing a progressive loss of compound potency over time. Could this be a stability issue?

Answer: Yes, a gradual loss of potency is a strong indication of compound degradation.[2] Given the structure of this compound, several factors could be at play:

  • Hydrolysis: As mentioned above, the conversion of the methyl ester to the carboxylic acid will change the compound's structure, likely altering its biological activity and physicochemical properties (e.g., cell permeability).

  • Reaction with Media Components: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[6] If your cell culture media or assay buffers contain nucleophiles (e.g., primary or secondary amines, thiols like glutathione or cysteine), they can displace the chlorine, forming a new derivative and reducing the concentration of your parent compound.

  • General Instability: The combined effects of pH, temperature, and light exposure during your experimental workflow can lead to cumulative degradation.[2] It is always recommended to prepare fresh solutions for sensitive experiments or to conduct a thorough stability assessment of your stock solutions under your specific experimental and storage conditions.[2]

Question 4: What are the best practices for storing this compound, both as a solid and in solution?

Answer: Proper storage is critical to maintaining the integrity of the compound. Based on the known stability liabilities of similar quinoline derivatives, we recommend the following conditions.

Format Temperature Atmosphere Light Condition Notes
Solid 2-8°CInert (Argon or Nitrogen)Protect from Light (Amber Vial)Hygroscopic nature is possible; ensure the container is well-sealed to protect from moisture.[4][7]
Solution (DMSO) -20°C or -80°CInert (Argon or Nitrogen)Protect from Light (Amber Vial)For long-term storage, aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Solution (Aqueous Buffer) 2-8°C (Short-term)N/AProtect from Light (Amber Vial)Not recommended for storage. Prepare fresh for each experiment due to the high risk of hydrolysis.

Question 5: Are there any common reagents or buffer systems I should avoid?

Answer: Absolutely. Due to the reactivity of the 4-chloro position, you should avoid buffers containing primary or secondary amines, such as TRIS or HEPES, especially at basic pH and elevated temperatures. These can act as nucleophiles and displace the chlorine atom.[6] Similarly, avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) unless their reaction with the compound is the intended purpose of the experiment. If possible, use non-nucleophilic buffers like phosphate or acetate, and always be mindful of the pH.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[2] Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.[2] Sample at shorter intervals (e.g., 0, 30 min, 1, 2, 4 hours) as base-catalyzed hydrolysis is often rapid.[5] Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[2] Sample at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60-80°C oven.[2][8] Place a solution sample (in a sealed vial) in the same oven. Sample at defined time points.

  • Photostability: Expose a solid sample and a solution sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Visualization of Potential Degradation Pathways

G cluster_main This compound cluster_products Degradation Products A Parent Compound B 4-chloro-7,8-dimethylquinoline- 2-carboxylic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Photodegradation Products (Colored) A->C Photolysis (Light/UV) D Nucleophilic Substitution Product (e.g., at C4) A->D SₙAr (Nucleophiles)

Caption: Potential degradation pathways for the target compound under common stress conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate, detect, and quantify the parent compound and its degradation products.[11]

1. Initial Method Setup (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis or Diode Array Detector (DAD/PDA). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λₘₐₓ). A DAD is crucial for peak purity analysis.[12]

2. Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).

  • Specificity: The primary goal is to achieve baseline resolution between the parent compound peak and all degradation product peaks.

  • Peak Purity: Use the DAD to perform peak purity analysis on the parent peak in the presence of its degradants. This confirms that no degradation products are co-eluting, ensuring accurate quantification.[2]

3. Optimization:

  • If resolution is poor, adjust the gradient slope, mobile phase pH (if compatible with the column), or switch to a different column chemistry (e.g., Phenyl-Hexyl).

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Assay Results/ Loss of Potency Observed check_sol 1. Analyze Stock Solution via HPLC start->check_sol degraded Degradation Products Detected? check_sol->degraded investigate 2. Investigate Cause degraded->investigate Yes other_issues Investigate Other Experimental Variables (e.g., cell health, reagents) degraded->other_issues No yes_degraded Yes no_degraded No cause_hydrolysis Hydrolysis? (Check pH, H₂O exposure) investigate->cause_hydrolysis cause_photo Photodegradation? (Check light exposure) investigate->cause_photo cause_reagent Reagent Incompatibility? (Check buffers/media) investigate->cause_reagent solution 3. Implement Corrective Actions cause_hydrolysis->solution cause_photo->solution cause_reagent->solution action_fresh Prepare Fresh Solutions solution->action_fresh action_protect Protect from Light/Inert Atmosphere solution->action_protect action_buffer Change Buffer System solution->action_buffer

Caption: A logical workflow for diagnosing the root cause of inconsistent experimental results.

References

  • US4185027A, Hydrolysis of methyl esters, Google P
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions, Benchchem, .
  • EP 0675867 B1, HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS, European P
  • hydrolysis of esters, Chemguide, .
  • WO/1994/014743, HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS, WIPO P
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite, DergiPark, .
  • Methyl ester hydrolysis, ResearchG
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs, Jetir.Org, .
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy, PubMed, .
  • Enhancing the stability of 2-(Furan-2-yl)
  • Methyl 4,7-dichloroquinoline-2-carboxyl
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxyl
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe, MDPI, .
  • Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives, ResearchG
  • Special Issue : Application of Biotechnology to Dental Tre
  • Quinoline | C9H7N | CID 7047, PubChem - NIH, .
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption, RSC Publishing, .
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma, ResearchG
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS, ICH, .
  • Analytical Techniques In Stability Testing, Separ
  • Q1B Photostability Testing of New Active Substances and Medicinal Products, ICH, .
  • Considerations on the quinine actinometry calibration method used in photostability testing of pharmaceuticals, PubMed, .
  • Quinoline CAS 91-22-5 | 802407, Merck Millipore, .
  • 1133115-70-4 | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxyl
  • Methyl 4-chloroquinoline-7-carboxyl
  • 4-chloro-2-methylquinoline-7-carboxylic acid | 1150618-20-4, Sigma-Aldrich, .
  • METHYL 4-CHLORO-7,8-DIMETHYLQUINOLINE-2-CARBOXYL
  • Synthesis of quinolines, Organic Chemistry Portal, .
  • Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products, PubMed, .
  • Chemistry of Substituted Quinolinones. V.
  • Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxyl
  • Compound ethyl 7-chloro-4-(2,4-dimethylanilino)

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Technical Support Center: Managing Impurities in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for managing impurities in large-scale quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up these critical reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you enhance yield, improve purity, and ensure the robustness of your synthetic processes.

This center is structured to address challenges from the ground up, starting with the mechanistic origins of common impurities in cornerstone quinoline syntheses and progressing to practical, step-by-step protocols for their identification and removal.

Section 1: Understanding and Mitigating Impurity Formation

The selection of a synthetic route for quinoline and its derivatives is a critical decision that directly influences the impurity profile of the final product. Understanding the mechanisms of common side reactions is the first step toward effective control.

1.1 The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to generating significant impurities if not properly controlled.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3]

Common Impurities and Their Origins:

  • Polymeric/Tarry Byproducts: The highly acidic and oxidizing conditions can cause the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][4] This is often the most significant and challenging impurity.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aniline or glycerol in the crude product.[4]

  • Isomeric Impurities: When using substituted anilines, alternative cyclization pathways can lead to the formation of regioisomers. For example, the synthesis of 6-chloroquinoline from 4-chloroaniline can also produce the 8-chloroquinoline isomer.[4]

  • Oxidizing Agent Byproducts: The oxidizing agent (e.g., nitrobenzene) can be reduced to various species that may contaminate the product.[4]

Q&A: Troubleshooting the Skraup Synthesis

Q: My Skraup reaction is extremely vigorous and difficult to control, leading to extensive charring. How can I moderate it?

A: The violent exotherm is a well-documented hazard of the Skraup synthesis.[5] The primary cause is the uncontrolled, rapid dehydration of glycerol to acrolein and its subsequent reaction. To mitigate this:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[2][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period.[5] Boric acid can also be used as a moderating agent.[5]

  • Controlled Reagent Addition: The order of addition is critical. Ensure that ferrous sulfate is added before the slow, controlled addition of concentrated sulfuric acid to the aniline/glycerol mixture.[5] Adding the acid first can initiate the reaction prematurely and uncontrollably.

  • Temperature Management: Gradually heat the mixture to initiate the reaction and ensure your apparatus is equipped for efficient heat dissipation (e.g., a large reaction vessel, an efficient condenser, and a cooling bath on standby).

Q: How can I minimize the formation of tar?

A: Tar formation is directly linked to the reaction's intensity.[4] In addition to the control measures above, optimizing the reaction temperature is crucial. Avoid excessively high temperatures, as this accelerates polymerization. The goal is to gently initiate the reaction and then maintain control as the exotherm proceeds.[2] Even with optimization, some tar is often unavoidable; subsequent purification is key.

Skraup_Impurities cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline Aniline Adduct Michael Adduct Aniline->Adduct Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Adduct Tar Tarry/Polymeric Byproducts Acrolein->Tar Polymerization (uncontrolled exotherm) Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization -H₂O Isomer Isomeric Impurities (e.g., 8-substituted) Adduct->Isomer Alternative Cyclization Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation Troubleshooting_Workflow cluster_actions Corrective Actions start Low Yield or High Impurity Level check_sm 1. Analyze Starting Materials (Purity, Water Content) start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_cond Purity OK? action_sm Purify/Dry Starting Materials check_sm->action_sm No check_cat 3. Evaluate Catalyst/Reagents (Activity, Loading) check_cond->check_cat Conditions OK? action_cond Optimize Temp/Time via DoE check_cond->action_cond No check_workup 4. Assess Workup & Purification (Extraction pH, Solvent Choice) check_cat->check_workup Catalyst OK? action_cat Screen Alternative Catalysts/Solvents check_cat->action_cat No end Process Optimized check_workup->end Purification OK? action_workup Modify Purification Strategy (See Diagram 3) check_workup->action_workup No action_sm->check_cond action_cond->check_cat action_cat->check_workup action_workup->end Purification_Strategy crude Crude Reaction Mixture (Product + Tars, Isomers, etc.) workup Initial Workup (Quench, Neutralize, Extract) crude->workup steam Steam Distillation workup->steam Tarry Impurities Present? chrom Column Chromatography workup->chrom No extract Solvent Extraction of Distillate steam->extract Yes extract->chrom recryst Recrystallization or Vacuum Distillation chrom->recryst Isomers/Polar Impurities Present? final Pure Quinoline Product chrom->final No recryst->final

Sources

Technical Support Center: Alternative Catalysts for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals exploring alternative catalysts for quinoline functionalization. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond traditional palladium-based systems to more sustainable and novel catalytic approaches. Here, we emphasize the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on peer-reviewed literature.

Problem 1: Poor Regioselectivity in C-H Functionalization (e.g., Mixture of C2, C3, and C8 Products)

Question: My reaction with an iron catalyst is producing a mixture of C2 and C8 functionalized quinolines, with some C3 byproduct. How can I enhance selectivity for a single position?

Answer: Achieving high regioselectivity in quinoline functionalization is a common hurdle due to the multiple reactive C-H bonds.[1][2] The outcome is a delicate balance of electronic effects, steric hindrance, and the catalyst's coordination mechanism.[3][4]

Causality & Solutions:

  • Inherent Electronic Bias: The C2 and C4 positions of the quinoline ring are electronically deficient, making them susceptible to nucleophilic attack, while the C8 position is influenced by proximity to the nitrogen atom, which can direct certain catalysts.[5]

    • Solution (C8-Selectivity): For C8 functionalization, cobalt and rhodium catalysts are often superior to palladium or iron when using a directing group like an N-oxide.[3][6] The N-oxide group coordinates to the metal center, positioning it for a cyclometalation step that selectively activates the C8-H bond.[3] For instance, Cp*Co(III) catalysts have shown excellent efficacy in directing olefination and amidation to the C8 position of quinoline N-oxides.[3]

    • Solution (C2-Selectivity): Iron and copper catalysts, particularly with quinoline N-oxides, often favor C2 functionalization.[3] This is proposed to occur via coordination of the N-oxide to the metal, followed by a ligand-promoted deprotonation at the most activated C2 position.[3]

    • Solution (C3-Selectivity): C3 functionalization is challenging as it often requires overcoming the intrinsic reactivity of other positions.[5] Nickel catalysis has emerged as a promising strategy. Some Ni-catalyzed methods proceed through the formation of a nickel hydride species, which adds to the quinoline in a 1,4-fashion to generate a 1,4-dihydroquinoline intermediate. This intermediate then undergoes nucleophilic attack by an electrophile at the C3 position.[3][5]

  • Directing Group Strategy: The choice and presence of a directing group is arguably the most powerful tool for controlling regioselectivity.

    • N-Oxide: As mentioned, the quinoline N-oxide is a highly effective directing group, primarily for C2 and C8 functionalization.[7]

    • 8-Aminoquinoline: The amino group at C8 can act as a bidentate directing group, facilitating functionalization at this position.[8][9] However, some copper-catalyzed radical cross-coupling reactions using 8-aminoquinolines have surprisingly led to remote functionalization at the C5 position.[10]

  • Ligand Effects: The steric and electronic properties of the ligands on your metal catalyst can dramatically influence the regiochemical outcome.

    • Solution: For iron-catalyzed systems, screening different phosphine or N-heterocyclic carbene (NHC) ligands is crucial. Bulky ligands can sterically block certain positions, favoring functionalization at less hindered sites.[11]

Problem 2: Low Yield or Catalyst Deactivation with Earth-Abundant Metal Catalysts (Fe, Cu, Ni, Co)

Question: I'm trying to replace a palladium-catalyzed C-H arylation with an iron-based system, but my yields are low and the reaction stalls after ~20% conversion. What's going wrong?

Answer: While earth-abundant metals like iron offer significant cost and sustainability advantages, they often present unique challenges compared to their precious metal counterparts.[12][13] Their electronic structures and redox potentials can lead to different reaction pathways and deactivation mechanisms.[14][15]

Causality & Solutions:

  • Air and Moisture Sensitivity: Many low-valent iron, cobalt, and nickel precursors and active catalytic species are highly sensitive to oxygen and moisture.

    • Solution: Ensure rigorous inert atmosphere techniques. Use a glovebox for catalyst preparation and reaction setup. Solvents should be thoroughly dried and degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).

  • Incorrect Oxidation State: The active catalyst may require a specific oxidation state that is not being properly generated or maintained.

    • Solution: Review the catalytic cycle for your chosen system. For example, some cobalt-catalyzed reactions shuttle between Co(I) and Co(III) states.[16] Ensure your reaction conditions (additives, reductants, or oxidants) are appropriate to support this cycle. If using a pre-catalyst like FeCl₃, an in-situ reduction step (e.g., with a Grignard reagent) may be necessary to generate the active low-valent species.[17]

  • Ligand Dissociation/Degradation: The ligands required for first-row transition metals can be more labile or prone to degradation under harsh reaction conditions compared to those used with palladium.

    • Solution: Select robust ligands. For iron and cobalt, bidentate or pincer-type ligands (e.g., those based on pyridine, triazole, or NHCs) can enhance catalyst stability and prevent deactivation.[11][18]

  • Product Inhibition: The functionalized quinoline product may coordinate more strongly to the metal center than the starting material, leading to catalyst sequestration and turnover cessation.

    • Solution: This is a challenging problem to solve directly. Sometimes, running the reaction at a higher temperature can favor ligand exchange and product release. Alternatively, performing the reaction at lower concentrations may disfavor the inhibitory binding equilibrium.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why should I switch from Palladium to an alternative catalyst like Iron or Copper?

While palladium has been a workhorse in C-H functionalization, catalysts based on earth-abundant metals like iron, copper, nickel, and cobalt offer compelling advantages.[4][19]

FeaturePalladium (Pd) CatalystsEarth-Abundant Metal (Fe, Cu, Ni, Co) Catalysts
Cost & Abundance Expensive, low natural abundance.[11]Inexpensive, highly abundant.[12][15]
Sustainability Significant environmental footprint from mining and purification.[13][20]More environmentally benign and less toxic.[12][21]
Reactivity Well-established, versatile, but often follows predictable pathways (e.g., oxidative addition/reductive elimination).[14]Can exhibit unique reactivity, including single-electron transfer (SET) pathways and accessing different oxidation states, opening new reaction possibilities.[8][22]
Challenges Catalyst poisoning, cost for large-scale synthesis.Often require stricter inert conditions, can have lower functional group tolerance, and may require more optimization.[13]

Computational studies suggest that iron catalysts can activate C-H bonds with a lower energy barrier than palladium in some systems, highlighting their high potential.[14][22]

FAQ 2: What are the main differences in mechanism between Palladium and Iron-catalyzed C-H activation?

The mechanisms can be quite distinct. A generalized comparison is outlined below:

Catalyst Selection Workflow

G start Define Target Functionalization regio Desired Regioselectivity? start->regio type Reaction Type? start->type cost Is Cost/Sustainability a Key Driver? start->cost c8 C8-Position regio->c8 C8 c2 C2-Position regio->c2 C2 c3 C3-Position regio->c3 C3 remote Remote (C5, etc.) regio->remote Remote alkenylation Alkenylation / Amidation type->alkenylation arylation Arylation type->arylation alkylation Alkylation type->alkylation pd_rh Consider Pd(II) or Rh(III) (Well-established) cost->pd_rh No fe_cu Consider Fe or Cu (Good for C2) cost->fe_cu Yes co Consider Cp*Co(III) (Excellent for C8) c8->co c2->fe_cu ni Consider Ni (Emerging for C3) c3->ni cu_radical Consider Cu-Radical (For specific remote cases) remote->cu_radical alkenylation->co arylation->fe_cu alkylation->ni G M_L M(n)Ln (Active Catalyst) Coord Coordination Complex M_L->Coord + Quinoline CMD Cyclometalated Intermediate (C-H Activation) Coord->CMD - H+ OxAdd Oxidative Addition [R-X] CMD->OxAdd + R-X RedElim Reductive Elimination OxAdd->RedElim RedElim->M_L - Product Product Functionalized Quinoline RedElim->Product Substrate Quinoline Substrate Substrate->Coord

Caption: A simplified catalytic cycle for transition metal-catalyzed C-H functionalization.

Part 3: Experimental Protocol

General Protocol for Screening Iron-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol provides a starting point for screening conditions. It should be adapted based on the specific arylating agent and ligands being investigated.

Materials:

  • Iron pre-catalyst (e.g., FeCl₂, Fe(acac)₃)

  • Ligand (e.g., 1,10-phenanthroline, an NHC precursor)

  • Quinoline N-oxide substrate

  • Arylating agent (e.g., Phenylmagnesium bromide, Diphenylzinc)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Internal standard (e.g., Dodecane)

  • Schlenk flasks or crimp-cap vials, magnetic stir bars, syringes, needles.

Procedure:

  • Reaction Setup (In a Glovebox):

    • To a 4 mL crimp-cap vial equipped with a magnetic stir bar, add the iron pre-catalyst (e.g., Fe(acac)₃, 5 mol%).

    • Add the ligand (e.g., 1,10-phenanthroline, 10 mol%).

    • Add the quinoline N-oxide (0.2 mmol, 1.0 equiv).

    • Add the internal standard (e.g., dodecane, 0.2 mmol, 1.0 equiv).

    • Crimp seal the vial.

  • Reagent Addition:

    • Remove the vial from the glovebox.

    • Using a gas-tight syringe, add the anhydrous solvent (e.g., THF, 1.0 mL) through the septum.

    • Begin stirring the mixture at room temperature.

    • Slowly add the arylating agent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 0.4 mmol, 2.0 equiv) dropwise over 2 minutes.

  • Reaction and Monitoring:

    • Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., screen temperatures from 60 °C to 120 °C).

    • Allow the reaction to stir for the specified time (e.g., 12-24 hours).

    • To monitor, take aliquots at various time points. Quench the aliquot with saturated NH₄Cl solution, extract with ethyl acetate, and analyze by GC-MS to determine conversion and yield relative to the internal standard.

  • Work-up and Purification:

    • After the reaction is deemed complete, cool the vial to room temperature.

    • Carefully uncap the vial and quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C2-arylated quinoline product.

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization. (2025). Journal of the American Chemical Society.
  • Understanding the differences between iron and palladium in cross-coupling reactions. (n.d.).
  • A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer mechanism. (2016). SciSpace.
  • Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionaliz
  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents
  • Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles. (n.d.).
  • Palladium-catalyzed cross-coupling versus iron-catalyzed C–H functionalization. (n.d.).
  • Late-Stage C–H Functionaliz
  • Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines Involving C-N and C-H Activ
  • Understanding the Differences Between Iron and Palladium in Cross-Coupling Reactions. (2019).
  • Current Mechanistic Understanding of Cobalt-Catalyzed C–H Functionaliz
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2023). PubMed Central.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2025).
  • Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. (2016). Semantic Scholar.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2023). Accounts of Chemical Research.
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. (n.d.). Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed.
  • Substrate scope of quinoline derivatives. Reaction conditions. (n.d.).
  • Progress and prospects in copper-catalyzed C–H functionaliz
  • Application of Photoredox Catalysis for Late-stage Functionaliz
  • Iron and Palladium Catalyzed C-H Functionalization. (n.d.). Elektronische Hochschulschriften der LMU München.
  • Harnessing Oxidizing Potential of Nickel for Sustainable Hydrocarbon Functionaliz
  • Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photoc
  • Iron Catalysis for Quinoline Synthesis. (2014). ChemistryViews.
  • Addressing Sustainability Challenges with Earth Abundant Metal C
  • Addressing Sustainability Challenges with Earth Abundant Metal Catalysis. (n.d.). UNC Chemistry Department.
  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. (2015).
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (n.d.). Unavailable Source.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Advances and Applications in Catalysis with Earth-Abundant Metals. (n.d.).
  • Advances and Applications in Catalysis with Earth-Abundant Metals. (n.d.).
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (n.d.). Chemical Science (RSC Publishing).

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and toxicologists, halogenated quinoline derivatives represent a class of compounds with immense therapeutic potential and significant environmental and health implications. From the pioneering antimalarial drug chloroquine to novel antibacterial agents and potential kinase inhibitors, the precise and reliable analysis of these molecules is paramount.[1] Mass spectrometry (MS), with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone of analytical methodologies for this compound class.

This guide provides an in-depth, comparative analysis of mass spectrometric techniques for the characterization and quantification of halogenated quinoline derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of ionization, fragmentation, and sample matrix effects.

The Crucial First Step: A Comparative Look at Ionization Techniques

The journey of a halogenated quinoline derivative through a mass spectrometer begins with ionization – the transformation of a neutral molecule into a charged ion. The choice of ionization technique is arguably the most critical parameter, profoundly influencing the resulting mass spectrum and the nature of the data obtained. The selection hinges on the analyte's physicochemical properties (volatility, polarity, thermal stability) and the analytical objective (structural elucidation vs. quantification).

Ionization methods are broadly categorized as "hard" or "soft". Hard ionization techniques, like Electron Ionization (EI), impart high energy to the analyte, leading to extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak, making molecular weight determination challenging.[2] Conversely, soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), use gentler processes, typically preserving the molecular ion and yielding simpler spectra ideal for quantitative analysis.[2][3]

Ionization TechniquePrincipleBest Suited ForStrengthsWeaknesses
Electron Ionization (EI) High-energy electrons bombard gas-phase molecules, causing electron ejection and extensive fragmentation.[2]Volatile, thermally stable, low to medium polarity compounds. Typically coupled with Gas Chromatography (GC).Provides detailed structural information through reproducible fragmentation patterns. Extensive spectral libraries (e.g., NIST, Wiley) are available for compound identification.[4]Molecular ion may be weak or absent. Not suitable for non-volatile or thermally labile compounds.[2][4]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gaseous ions.[3]Polar, non-volatile, and large molecules, including biomolecules. The primary choice for Liquid Chromatography (LC-MS).[2][5]Soft ionization preserves the molecular ion ([M+H]⁺ or [M-H]⁻). Excellent for quantitative analysis due to high sensitivity. Can analyze a wide range of compound polarities.[2][5][6]Susceptible to matrix effects (ion suppression or enhancement).[7][8][9][10] Less fragmentation, providing limited structural information without tandem MS.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions.[2]Moderately polar to non-polar, thermally stable compounds that are not efficiently ionized by ESI. Compatible with LC-MS.Less susceptible to matrix effects than ESI.[9] Can analyze less polar compounds than ESI.[11]Requires analytes to be thermally stable. Generally less sensitive than ESI for polar compounds.

Expert Insight: For broad-spectrum screening of unknown halogenated quinoline derivatives in complex matrices like environmental samples, a dual-source approach can be invaluable. Utilizing an instrument capable of rapid switching between ESI and APCI can maximize the range of detectable compounds without manual source changes, significantly improving throughput.[12]

Deciphering the Fragments: Understanding Fragmentation Patterns

The fragmentation of halogenated quinoline derivatives in the mass spectrometer provides a roadmap to their structure. The patterns observed are highly dependent on the ionization technique and the nature and position of the halogen substituent.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the quinoline ring system is prone to characteristic cleavages. The presence of halogens introduces specific fragmentation pathways:

  • Loss of the Halogen Radical: A primary fragmentation event is often the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (e.g., •Cl, •Br). This is particularly prevalent for bromo and iodo derivatives due to the weaker C-Br and C-I bonds.

  • Isotopic Patterns: The presence of chlorine and bromine atoms is readily identified by their characteristic isotopic patterns. A single chlorine atom produces an M+2 peak with an intensity approximately one-third of the molecular ion peak (M+).[13] A single bromine atom results in an M+2 peak of nearly equal intensity to the M+ peak.[13]

  • Ring Cleavage: The quinoline ring itself can undergo fragmentation, often involving the loss of neutral molecules like HCN.[14]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, the protonated molecule ([M+H]⁺) is typically the most abundant ion. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

A study on the ESI-MS/MS of chloroquinoline derivatives revealed key fragmentation pathways, including the elimination of the heteroatom.[15] For quinolone antibiotics, common fragmentations involve the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺), as well as characteristic cleavages of substituents on the quinoline core.[8] The position of the halogen can influence the fragmentation pathways, with different positional isomers sometimes yielding unique product ions.[15]

Below is a generalized workflow for the mass spectrometric analysis of halogenated quinoline derivatives.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Biological_Fluid Biological Fluid (Plasma, Urine) Extraction Extraction (PPT, LLE, SPE) Biological_Fluid->Extraction Environmental_Sample Environmental Sample (Water, Soil) Environmental_Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Ionization Ionization (EI, ESI, or APCI) Chromatography->Ionization MS_Analysis Mass Analysis (Full Scan or MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Structure Elucidation) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Concentration Determination) Data_Acquisition->Quantitative_Analysis

Caption: General workflow for the analysis of halogenated quinoline derivatives.

The following diagram illustrates a simplified, characteristic fragmentation pathway for a dichlorinated quinoline derivative under ESI-MS/MS conditions.

G Precursor [M+H]⁺ (Dichlorinated Quinoline) Fragment1 [M+H - HCl]⁺ Precursor->Fragment1 -HCl Fragment2 [M+H - Cl]⁺ Precursor->Fragment2 -Cl• Fragment3 Further Ring Cleavage Products Fragment1->Fragment3 Fragment2->Fragment3

Caption: Characteristic fragmentation of a dichlorinated quinoline.

Quantitative Performance: A Head-to-Head Comparison

For drug development and toxicological studies, accurate quantification is essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful quantitative tools, with the choice largely depending on the analyte's properties.[16][17]

TechniqueTypical AnalytesSensitivitySpecificityThroughputMatrix Effects
GC-MS Volatile & semi-volatile, thermally stable halogenated quinolines.Good to excellent (ng/L to pg/L).High, especially with high-resolution MS.Moderate to high.Generally lower than LC-ESI-MS, but can be significant.
LC-MS/MS Wide range of polarities, non-volatile, and thermally labile halogenated quinolines.Excellent (pg/L to fg/L).[18]Very high due to Multiple Reaction Monitoring (MRM).High, amenable to automation.Can be significant, especially with ESI, requiring careful method development and sample cleanup.[7][8][9][10]

Quantitative Performance Data from Literature:

Compound ClassMatrixTechniqueLOD/LOQRecovery (%)Reference
FluoroquinolonesWaterLC-MS/MS0.01-0.81 ng/mL (LOD), 0.1-5 ng/mL (LOQ)89.9 - 100.3[18]
Triazine & Chloroacetanilide HerbicidesSoilGC-MS1-5 µg/kg (LOD), 10 µg/kg (LOQ)>80[19]
Halquinol & MetabolitesLivestock & Fishery ProductsLC-MS/MS-75.6 - 119.4[20]
Polychlorinated Dibenzo-p-dioxins/dibenzofuransSedimentGC-QqQ-MS--[13]

Experimental Protocols: A Practical Guide

The reliability of any mass spectrometric analysis is built upon a foundation of robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the analysis of halogenated quinoline derivatives in common matrices.

Protocol 1: LC-MS/MS Analysis of Halogenated Quinolines in Human Plasma

This protocol is designed for the sensitive quantification of halogenated quinoline derivatives in a biological fluid matrix.

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and simple method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis and contaminate the LC-MS system.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).[21]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates the analytes from remaining matrix components, and tandem mass spectrometry provides sensitive and specific detection.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: Typically 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two transitions (precursor ion -> product ion) should be monitored for confident identification and quantification.

    • Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte to maximize signal intensity.

Protocol 2: GC-MS Analysis of Halogenated Quinolines in Soil/Sediment

This protocol is suitable for the analysis of more volatile and thermally stable halogenated quinoline derivatives in environmental solid matrices.

1. Sample Preparation: Microwave-Assisted Extraction (MAE)

  • Rationale: MAE is a rapid and efficient technique for extracting organic compounds from solid matrices.

  • Procedure:

    • Weigh 5-10 g of the homogenized soil or sediment sample into a microwave extraction vessel.

    • Add 20 mL of a suitable extraction solvent, such as acetonitrile or a hexane/acetone mixture.

    • Microwave the sample at a controlled temperature (e.g., 80°C) for a short period (e.g., 5-10 minutes).[19]

    • Allow the vessel to cool, and then filter the extract to remove particulate matter.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

    • Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Rationale: Gas chromatography provides high-resolution separation of volatile compounds, and the mass spectrometer offers sensitive detection and structural confirmation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and library searching, or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Conclusion

The mass spectrometric analysis of halogenated quinoline derivatives is a multifaceted endeavor that requires a deep understanding of the interplay between analytical instrumentation, ionization physics, and sample chemistry. As this guide has demonstrated, there is no single "best" method; instead, the optimal approach is dictated by the specific research question and the nature of the analyte and matrix.

By carefully considering the comparative strengths and weaknesses of different ionization techniques, understanding the nuances of fragmentation, and implementing robust, validated experimental protocols, researchers can confidently navigate the analytical challenges posed by this important class of compounds. The insights and methodologies presented here provide a solid foundation for achieving accurate, reliable, and meaningful results in the dynamic fields of drug discovery, environmental science, and toxicology.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. (2024).
  • Influence of Ionization Source Design on Matrix Effects During LC-ESI-MS/MS Analysis.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. (2023).
  • Ultra performance liquid chromatography tandem mass spectrometry performance evaluation for analysis of antibiotics in natural waters.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. (2003).
  • LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in w
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  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
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The Isomer Effect: A Comparative Guide to the Biological Activity of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring, a bicyclic aromatic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it a foundational component in a vast array of therapeutic agents.[1] However, the true pharmacological versatility of quinoline lies not just in its core structure, but in the profound influence exerted by the placement of functional groups upon it. The seemingly subtle shift of a substituent from one position to another—creating positional isomers—can dramatically alter a compound's efficacy, mechanism of action, and target specificity.

This guide offers an in-depth comparison of the biological activities of quinoline isomers, focusing on four key therapeutic areas: anticancer, antimalarial, antimicrobial, and anti-inflammatory. We will dissect the structure-activity relationships (SAR) that govern these differences and provide detailed, field-tested protocols for the essential assays used to quantify these activities.

The Structural Basis of Isomeric Differentiation: Quinoline vs. Isoquinoline

The most fundamental isomeric relationship in this family is between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene). The position of the nitrogen atom dictates the electronic landscape of the entire molecule, influencing how it interacts with biological targets. This fundamental difference in structure leads to distinct metabolic pathways and biological profiles. For instance, while quinoline has been noted as a hepatocarcinogen in animal studies, this effect is not observed with isoquinoline, a difference attributed to their divergent metabolic fates.[2]

Anticancer Activity: A Game of Positions

The quest for novel oncology drugs has frequently led researchers to the quinoline scaffold. The position of substituents on this ring system is a critical determinant of cytotoxic potency and mechanism of action, which can range from inhibiting key kinases to inducing programmed cell death.[3][4]

Structure-Activity Relationship Insights

The anticancer activity of quinoline derivatives is highly dependent on the substitution pattern. Electron-withdrawing groups, such as a nitro (-NO₂) group, have been shown to enhance cytotoxicity. A comparative study of 8-hydroxyquinoline analogues revealed that 8-hydroxy-5-nitroquinoline (Nitroxoline) was the most potent, with an IC₅₀ five to ten times lower than other tested congeners, including the well-known clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[5][6] This highlights that both the nature and the position of the substituent are crucial. The 5-nitro isomer demonstrated superior anticancer efficacy.

Furthermore, studies on 7-chloroquinoline derivatives have shown that substitutions at the 4-position with anilino or hydrazone moieties can yield compounds with potent activity against liver, lung, breast, and colon cancer cell lines.[3][7] The 7-chloro group itself is a common feature in many biologically active quinolines, often enhancing their therapeutic potential.

Comparative Cytotoxicity Data

The following table summarizes experimental data for various quinoline isomers and derivatives, illustrating the impact of substituent placement on anticancer activity.

Compound/Isomer ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀)Reference
Nitro-hydroxyquinolines 8-Hydroxy-5-nitroquinolineHuman Cancer Cell Lines5-10x more potent than other analogues[5][6]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Human Cancer Cell LinesLess potent than 5-nitro isomer[5]
Chloro-nitroquinolines 7-Chloro-6-nitroquinoline DerivativeHCT-116 (Colon)21.41 µM[8]
7-Chloro-6-nitroquinoline DerivativeMCF-7 (Breast)High Activity[8]
Aminoquinolines 5-Aryl-8-aminoquinoline(Antimalarial context, but shows antiproliferative)Effective against drug-resistant strains[2]

Antimalarial Activity: The Critical Role of Amino and Chloro Positions

The history of quinolines in medicine is inextricably linked to the fight against malaria, starting with quinine.[9] Synthetic analogues like chloroquine revolutionized treatment, and their efficacy is exquisitely sensitive to isomeric configurations.

Structure-Activity Relationship Insights: 4-Amino vs. 8-Amino Isomers

The two most important classes of antimalarial quinolines are the 4-aminoquinolines and the 8-aminoquinolines, and they serve distinct therapeutic roles.

  • 4-Aminoquinolines (e.g., Chloroquine): These compounds are highly effective against the blood stages of the parasite. Their mechanism involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.[10] For this class, a chlorine atom at the 7-position is considered optimal for activity.[1][11] Shifting or removing this halogen drastically reduces efficacy.

  • 8-Aminoquinolines (e.g., Primaquine): This class is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse.[12] Their mechanism is less understood but is thought to involve the generation of reactive oxygen species. The amino group at the 8-position is the defining feature for this specific activity.

This stark difference in function between 4-amino and 8-amino isomers is a prime example of how substituent placement dictates the entire therapeutic application of a drug scaffold.

Comparative Antimalarial Activity
Isomer ClassKey Structural FeaturePrimary Target StageMechanism of ActionRepresentative DrugReference
4-Aminoquinolines Amino group at C4; Chloro at C7Blood Stage (Erythrocytic)Hemozoin formation inhibitionChloroquine[10]
8-Aminoquinolines Amino group at C8Liver Stage (Hypnozoites)ROS Generation (putative)Primaquine[12]

Antimicrobial Activity: The Dominance of 8-Hydroxyquinoline

Beyond parasites, quinoline isomers exhibit significant activity against a range of bacteria and fungi. The position of hydroxyl (-OH) groups, in particular, plays a vital role, largely due to the metal-chelating properties they confer.

Structure-Activity Relationship Insights

Among hydroxyquinoline isomers, 8-hydroxyquinoline (8HQ, Oxine) stands out for its potent and broad-spectrum antimicrobial properties.[13] Its activity is strongly linked to its ability to chelate essential metal ions like Fe²⁺ and Cu²⁺, disrupting microbial enzyme function.[14] While other hydroxyquinoline isomers exist, 8HQ is the most widely studied and utilized for this purpose.

Derivatives of 8HQ, such as cloxyquin (5-chloro-8-hydroxyquinoline), have demonstrated excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 µg/ml.[15] This suggests that further substitution on the 8HQ scaffold can fine-tune its potency and spectrum. The combination of the hydroxyl at C8 and a halogen at C5 creates a highly active pharmacophore.

Comparative Antimicrobial Data
Compound/IsomerOrganismActivity (MIC)Reference
8-Hydroxyquinoline Staphylococcus aureus, Enterococcus faecalis27.58 µM[13]
Cloxyquin (5-Chloro-8-hydroxyquinoline) Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25 µg/ml[15]
5-Nitro-8-hydroxyquinoline Mycobacterium bovis BCG1.9 µg/ml[15]
8-Hydroxyquinoline Mycobacterium bovis BCG0.3 µg/ml[15]

Anti-inflammatory Activity: Emerging Evidence

The role of quinoline isomers in modulating inflammatory pathways is a growing area of research. The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. While extensive comparative data on isomers is still emerging, the substitution pattern on the quinoline ring is known to be a key factor.[9] For example, certain quinoline-3-carboxamide derivatives have shown potent anti-inflammatory effects.

Experimental Protocols and Methodologies

Objective comparison requires standardized, validated methodologies. The following sections provide step-by-step protocols for key in vitro assays used to determine the biological activities discussed.

Protocol 1: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (final volume will be 100 µL). Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Antimalarial Activity (SYBR Green I-based Assay)

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA. It is a widely used, non-radioactive method for high-throughput screening of antimalarial drugs.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. As the malaria parasite replicates within red blood cells, its DNA content increases, leading to a proportional increase in fluorescence upon addition of the dye.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.

  • Plate Preparation: Prepare serial dilutions of the quinoline isomers in a complete culture medium in a 96-well plate (100 µL per well).

  • Parasite Addition: Prepare a parasite suspension at the ring stage with 1% parasitemia and 1% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing saponin and SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Subtract background fluorescence, normalize the values to the untreated control (100% growth), and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide (NO) by measuring its stable end-product, nitrite, in cell culture supernatants. It is commonly used to screen for anti-inflammatory compounds that inhibit inducible nitric oxide synthase (iNOS).

Principle: Macrophages (like the RAW 264.7 cell line) produce large amounts of NO when stimulated with lipopolysaccharide (LPS). The Griess reagent reacts with nitrite in the supernatant to form a purple azo compound, which can be measured colorimetrically.

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10⁵ cells/mL) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline isomers for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to each well (except for the negative control).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new plate.

  • Incubation: Allow the color to develop for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-only control.

Visualizing Key Concepts and Workflows

To further clarify these concepts, the following diagrams illustrate the fundamental structures, experimental workflows, and biological pathways discussed.

MTT_Workflow plate 1. Seed Cells in 96-Well Plate (Incubate 24h) treat 2. Add Quinoline Isomers (Incubate 48-72h) plate->treat add_mtt 3. Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize 4. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Calculate IC50 Value read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole cluster_drug Mechanism of Action Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Block Block->Heme Binds to Heme Block->Hemozoin Inhibits Polymerization

Caption: Inhibition of hemozoin formation by 4-aminoquinoline antimalarials.

Conclusion

The evidence is unequivocal: isomerism is a defining factor in the biological activity of quinoline-based compounds. From the foundational difference between quinoline and isoquinoline to the critical placement of amino, chloro, and nitro groups, the specific arrangement of atoms dictates therapeutic potential. 4-Aminoquinolines target the blood stages of malaria while 8-amino isomers clear liver stages. An 8-hydroxy group confers potent antimicrobial activity, while a 5-nitro group can significantly enhance anticancer cytotoxicity.

This guide underscores the necessity for researchers and drug development professionals to consider isomeric variations not as minor tweaks, but as fundamental strategic choices in the design of new therapeutic agents. By leveraging a deep understanding of structure-activity relationships and employing robust, standardized assays, the vast potential of the quinoline scaffold can be more effectively harnessed to develop next-generation medicines.

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A Comparative Guide for Researchers: Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate vs. Chloroquine in the Context of Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the well-established antimalarial drug, chloroquine, and a lesser-known quinoline derivative, Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate. For researchers and drug development professionals, understanding the nuances of established drugs like chloroquine is paramount when evaluating novel compounds. Due to the limited publicly available data on the biological activity of this compound, this guide will first offer a comprehensive overview of chloroquine, supported by extensive experimental data and established mechanisms. Subsequently, it will introduce this compound, analyze its structural features in the context of quinoline structure-activity relationships (SAR), and propose a rigorous experimental framework for a head-to-head comparison. This document is intended to serve as a foundational resource to stimulate and guide future research into new quinoline-based antimalarial agents.

Chloroquine: The Established Benchmark

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial treatment for decades.[1][2] Its efficacy, affordability, and extensive clinical history make it an essential reference compound in the development of new antimalarial drugs.

Chemical Structure and Properties

Chloroquine is characterized by a 7-chloro-4-aminoquinoline core attached to a diethylaminoalkyl side chain. This structure is crucial for its accumulation in the acidic food vacuole of the malaria parasite and its subsequent mechanism of action.

Mechanism of Action

The primary antimalarial action of chloroquine targets the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin in the host's red blood cells.[3] Normally, the parasite polymerizes toxic heme into non-toxic hemozoin crystals.[3] Chloroquine, being a weak base, readily diffuses into the acidic food vacuole of the parasite and becomes protonated, effectively trapping it inside.[4] Here, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin.[4][5] The accumulation of the toxic chloroquine-heme complex leads to membrane damage and parasite death.[3][6]

Signaling Pathway: Chloroquine's Mechanism of Action

Caption: Chloroquine's mechanism of action in the parasite's food vacuole.

Mechanisms of Resistance

The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly limited its clinical utility.[5] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[7] These mutations enable the transporter to efflux protonated chloroquine from the vacuole, reducing its concentration at the site of action.[3][7][8]

Pharmacokinetic Profile
ParameterValueReference
Bioavailability~89%[9]
Plasma Protein Binding~60%[10]
Volume of Distribution200-800 L/kg[10]
Elimination Half-life20-60 days[10]
MetabolismHepatic (CYP2D6, CYP3A4, CYP2C8)[9][10]
Major MetaboliteDesethylchloroquine (active)[10]

This table summarizes key pharmacokinetic parameters of chloroquine in humans.

This compound: A Novel Candidate

This compound is a quinoline derivative with limited available biological data.[11][12] However, its structural features warrant investigation as a potential antimalarial compound. This section will analyze its structure based on known SAR principles and propose a hypothesis for its potential activity.

Chemical Structure Analysis

Key structural differences from chloroquine include:

  • Substitution at position 2: It possesses a methyl carboxylate group at the 2-position, unlike the hydrogen in chloroquine.

  • Substitution at position 4: It has a chloro group instead of the amino side chain crucial for chloroquine's activity.

  • Substitution at positions 7 and 8: It has methyl groups at the 7 and 8 positions, in contrast to the single chloro group at position 7 in chloroquine.

Hypothesis of Antimalarial Activity Based on Structure-Activity Relationships (SAR)

The quinoline scaffold is a privileged structure in antimalarial drug discovery.[13] While the 4-aminoquinoline class, to which chloroquine belongs, is well-studied, other quinoline derivatives also exhibit antimalarial activity.

  • The Quinoline Core: The fundamental quinoline ring system is known to interact with heme, a key step in the mechanism of action of many quinoline antimalarials.[14]

  • Substitution at the 2-position: The presence of a carboxylate group at the 2-position is a significant deviation from the 4-aminoquinoline template. Some studies on quinoline-2-carboxamide derivatives have shown antimalarial activity, suggesting that this position can be modified to retain or enhance efficacy.[15][16] The ester functionality might influence the compound's solubility, membrane permeability, and potential interactions with parasitic targets.

  • The 4-Chloro Substituent: The chloro group at the 4-position is highly reactive towards nucleophilic substitution, making this compound a versatile synthetic intermediate.[17] However, for its intrinsic activity, this group significantly alters the electronic properties compared to the basic amino group of chloroquine. It is unlikely to participate in the same acid-trapping mechanism.

  • Methylation at the 7 and 8-positions: Electron-donating methyl groups on the benzene ring of the quinoline nucleus may influence the compound's lipophilicity and interaction with biological targets.

Hypothesis: Based on its structural features, this compound is unlikely to share the same mechanism of action as chloroquine, which relies on accumulation in the acidic food vacuole via its basic side chain. However, the quinoline core suggests a potential interaction with heme, possibly inhibiting hemozoin formation through a different binding mode. Alternatively, it may act on other parasitic targets. Its activity, if any, will likely be independent of the PfCRT transporter, suggesting potential efficacy against chloroquine-resistant strains.

Proposed Experimental Head-to-Head Comparison

To rigorously evaluate this compound as a potential antimalarial agent and compare it to chloroquine, a series of in vitro assays are proposed. The causality behind these experimental choices is to systematically assess the compound's efficacy, selectivity, and mechanism of action.

Workflow: Comparative In Vitro Evaluation

Start Start Antimalarial_Assay Antimalarial Efficacy Assay (SYBR Green I) Start->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Antimalarial_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_Assay Mechanism of Action Assay (Hemozoin Inhibition) Selectivity_Index->Mechanism_Assay If SI is favorable Data_Analysis Comparative Data Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed workflow for the in vitro comparison of the two compounds.

In Vitro Antimalarial Efficacy Assay (SYBR Green I-based)

Rationale: This assay is a widely used, robust, and cost-effective method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[8][18] It measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[10][18] Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess activity against resistant parasites.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: Serially dilute the test compounds (this compound and chloroquine as a control) in culture medium in a 96-well plate.

  • Assay Initiation: Add parasite culture (1% parasitemia, 2% hematocrit) to the drug-containing wells. Include parasite-free red blood cells as a background control and untreated parasite cultures as a positive growth control.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for at least one hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-infected red blood cells. Normalize the data to the untreated control (100% growth) and calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine if the antimalarial activity of a compound is due to specific targeting of the parasite or general cytotoxicity. The MTT assay is a standard colorimetric method to assess the viability of mammalian cells.[6][19][20] A human cell line, such as HEK293 or HepG2, should be used.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate medium in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[19][21] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][21]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): The SI is a critical parameter to evaluate the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Mechanism of Action: Hemozoin Inhibition Assay

Rationale: To test the hypothesis that this compound may interfere with heme detoxification, a cell-free hemozoin inhibition assay can be performed.[22] This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.[5]

Protocol:

  • Reaction Setup: In a microplate, add a solution of hematin dissolved in a suitable buffer (e.g., acetate buffer, pH 4.8).

  • Compound Addition: Add serial dilutions of the test compounds. Chloroquine serves as a positive control for inhibition, and a vehicle (e.g., DMSO) as a negative control.

  • Initiation of Polymerization: Initiate the polymerization of heme into β-hematin by adding a promoter like a lipid extract or by adjusting the pH and temperature (e.g., incubating at 37°C for several hours).

  • Quantification of β-Hematin: After incubation, centrifuge the plate to pellet the insoluble β-hematin. The amount of β-hematin formed can be quantified using various methods, such as:

    • Colorimetric Method: After washing the pellet, dissolve it in NaOH and measure the absorbance at 405 nm.[5]

    • Pyridine-based Method: Add pyridine to form a pyridine-ferrichrome complex with the remaining unpolymerized heme and measure the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to the negative control. Determine the IC50 for hemozoin inhibition.

Concluding Remarks

This guide provides a comprehensive framework for the comparative evaluation of this compound against the benchmark antimalarial, chloroquine. While chloroquine's properties are well-documented, the potential of the novel quinoline derivative remains to be elucidated. The proposed experimental plan, grounded in established methodologies, offers a clear path to determine its antimalarial efficacy, selectivity, and mechanism of action. The results of such a study would provide valuable insights into the structure-activity relationships of 2-substituted quinolines and could potentially identify a new lead compound for the development of next-generation antimalarials, particularly for combating chloroquine-resistant malaria.

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A Comparative Guide to the Structure-Activity Relationship of Dimethylquinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for dimethylquinoline-2-carboxylates. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications to this chemical scaffold influence its biological activity. We will explore key therapeutic targets, delve into the causality behind synthetic and screening choices, and provide actionable protocols for both synthesis and biological evaluation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial to anticancer and neuroprotective effects.[3][4] Within this broad class, quinoline-2-carboxylic acids and their esters, such as dimethylquinoline-2-carboxylates, have garnered significant interest. These compounds often serve as critical pharmacophores, with the carboxylic acid moiety at the C-2 position playing a crucial role in receptor interactions, frequently through hydrogen bonding or metal chelation.[5]

The addition of two methyl groups to this core structure introduces specific steric and electronic modifications that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide will focus on dissecting these impacts, with a particular emphasis on two well-documented areas of activity for the parent scaffold: NMDA receptor antagonism and anticancer cytotoxicity.

Core Scaffold and The Influence of Methyl Substitution

The foundational structure is quinoline-2-carboxylic acid. The placement of two methyl groups on the benzo portion of the quinoline ring can lead to several isomers (e.g., 6,8-dimethyl, 5,7-dimethyl, etc.). These seemingly minor additions are critical design choices in medicinal chemistry.

  • Lipophilicity: Methyl groups increase the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and access to intracellular targets but may also affect solubility and metabolic stability.[6]

  • Steric Hindrance: The size and position of the methyl groups can introduce steric bulk, influencing how the molecule fits into a receptor's binding pocket. This can either enhance selectivity for a specific target or abolish activity altogether.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can alter the electron density of the quinoline ring system, potentially affecting its interaction with biological targets.

Below is a conceptual diagram illustrating the key pharmacophoric elements of a substituted quinoline-2-carboxylate.

Figure 1: Key Pharmacophoric Features cluster_quinoline Quinoline Core cluster_substituents Key Functional Groups quinoline_ring Bicyclic Aromatic System (Planarity, π-stacking) nitrogen Nitrogen Atom (H-bond acceptor, coordination site) carboxylate C2-Carboxylate (Essential for activity, H-bonding, chelation) quinoline_ring->carboxylate Directly Attached substitutions Ring Substitutions (R) (e.g., Dimethyl) (Modulates lipophilicity, sterics, electronics) quinoline_ring->substitutions Modifies Core Properties

Caption: Figure 1: Key Pharmacophoric Features.

Comparative Analysis: SAR in Major Therapeutic Areas

NMDA Receptor Antagonism

Derivatives of quinoline-2-carboxylic acid are well-established antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site.[7] This activity is critical for developing treatments for neurological conditions involving excitotoxicity, such as stroke and epilepsy.

The SAR for this class reveals several key requirements for potent antagonism:

  • C2-Carboxylate: The carboxylic acid group is indispensable for binding. It is believed to form crucial hydrogen bonds within the glycine binding pocket.[7]

  • Halogenation at C5 and C7: Dichloro-substitution (e.g., 5,7-dichloro) dramatically increases binding affinity compared to the unsubstituted parent compound.[8] This suggests that electron-withdrawing groups and/or specific steric interactions in this region are highly favorable.

  • C4-Position: The introduction of a hydrogen-bond-accepting group at the C4-position is also important for binding.[7]

While direct experimental data on dimethyl derivatives as NMDA antagonists is limited, we can extrapolate based on these established principles. Replacing the potent 5,7-dichloro substituents with 5,7-dimethyl groups would likely decrease activity due to the loss of the favorable electronic and steric properties of the halogens. However, a 6,8-dimethyl substitution pattern might be better tolerated, as it modifies a different region of the scaffold.

Table 1: Comparative Activity of Quinoline-2-Carboxylates at the NMDA Receptor Glycine Site

Compound ID Substitutions Target IC₅₀ (µM) Rationale for Activity
Kynurenic Acid 4-oxo Glycine Site ~10-50 Parent compound, moderate affinity.
DCKA 5,7-dichloro, 4-oxo Glycine Site ~0.1-0.5 Dichloro substitution significantly enhances potency.[8]
Cmpd 9 5,7-dichloro, 4-(tolylsulfonylamino) Glycine Site 0.57 Bulky C4-substituent with H-bond donor is well-tolerated and potent.[8]

| Hypothetical 1 | 6,8-dimethyl | Glycine Site | Predicted: >10 | Methyl groups lack the potent electron-withdrawing effects of halogens. |

Anticancer Activity

Quinoline derivatives exhibit a wide range of anticancer activities, often through mechanisms like the inhibition of crucial enzymes or receptor tyrosine kinases.[6][9][10]

One key mechanism for quinoline-4-carboxylic acids (a structurally related isomer) is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis in cancer cells.[11][12] The SAR for DHODH inhibition highlights the need for a bulky, hydrophobic substituent at the C2-position and the absolute requirement of the C4-carboxylic acid.[11][12] While our focus is on C2-carboxylates, the principle of using bulky hydrophobic groups to target enzymatic pockets is broadly applicable.

More directly relevant, various quinoline derivatives have shown cytotoxicity against a range of cancer cell lines. For instance, quinoline-2-carboxylic acid itself has demonstrated significant growth inhibition against cervical (HeLa) and mammary (MCF7) cancer cells.[5] The introduction of methyl groups would increase lipophilicity, which can correlate with increased cytotoxicity, although this is not always a linear relationship and can be cell-line dependent.[6]

Table 2: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound Class Substituent Pattern Cell Line IC₅₀ (µM) Reference
Quinoline-2-carboxylic acid Unsubstituted HeLa, MCF7 Significant growth inhibition [5]
2-Arylquinolines C6-substituted PC3, HeLa 8.3 - 34.34 [6]
Quinoline-based EGFR/HER-2 Inhibitor Complex substitution MCF-7, A-549 0.025 - 0.082 [10]

| Quinoline-6-carboxamide | 4-iodo benzenesulfonate | P2X7R-MCF-7 | 0.566 |[13] |

Synthesis and Experimental Protocols

The synthesis of the quinoline-2-carboxylate scaffold can be achieved through several established methods. A modern, efficient approach is the one-pot reaction starting from β-nitroacrylates and 2-aminobenzaldehydes.[14][15]

Figure 2: One-Pot Synthesis Workflow start Starting Materials: - 2-Aminobenzaldehyde - β-Nitroacrylate step1 Step 1: Aza-Michael/Henry Domino - Solvent-free - 70°C start->step1 intermediate Intermediate: Benzopiperidine derivative step1->intermediate step2 Step 2: Base-Mediated Elimination/Aromatization - Solid-supported base (e.g., PS-BEMP) - Acetonitrile, 50°C intermediate->step2 product Final Product: Quinoline-2-carboxylate step2->product

Caption: Figure 2: One-Pot Synthesis Workflow.

Protocol 4.1: General Synthesis of a Quinoline-2-carboxylate Derivative[14]
  • Rationale: This one-pot method is chosen for its efficiency and good yields, avoiding harsh conditions and complex workups often associated with classical methods like the Doebner-von Miller reaction. The use of a polymer-supported base simplifies purification.

  • Step 1: Domino Reaction. In a reaction vial, mix 2-aminobenzaldehyde (1.0 mmol) and the desired ethyl β-nitroacrylate derivative (1.1 mmol).

  • Heating. Stir the mixture under solvent-free conditions at 70°C for 18 hours. An intermediate benzopiperidine is formed.

  • Step 2: Aromatization. Cool the reaction to 50°C. Add acetonitrile (10 mL) and a polymer-supported base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol).

  • Stirring. Stir the resulting solution at 50°C for an additional 24 hours.

  • Purification. Filter the reaction mixture to remove the polymer-supported base. Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired quinoline-2-carboxylate.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely accepted method for initial screening of potential anticancer compounds.[9]

  • Cell Seeding. Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well.

  • Incubation. Incubate the cells overnight in a humidified atmosphere with 5% CO₂ at 37°C to allow for cell attachment.

  • Compound Treatment. Prepare serial dilutions of the dimethylquinoline-2-carboxylate test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation. Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading. Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The structure-activity relationship of dimethylquinoline-2-carboxylates is a nuanced field that builds upon the broader understanding of the quinoline scaffold. The C2-carboxylate group is a consistent anchor for biological activity, particularly in targets like the NMDA receptor. The introduction of dimethyl substituents provides a tool to fine-tune the molecule's physicochemical properties, such as lipophilicity and steric profile.

While direct, comparative data for various dimethyl isomers is still emerging, established SAR principles suggest that their placement is critical. For neuroactivity, they are unlikely to replace the potent effects of dihalo-substitutions but could be used to modulate pharmacokinetics. In anticancer applications, the increased lipophilicity imparted by methyl groups could enhance cytotoxicity, making them promising candidates for further investigation.

Future research should focus on the systematic synthesis and screening of a matrix of dimethylquinoline-2-carboxylate isomers to directly compare their effects on various targets. This will enable the development of more precise SAR models and accelerate the discovery of novel therapeutic agents based on this versatile scaffold.

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  • Stroebel, D., Buhl, D. L., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology. Available at: [Link]

  • Asif, M. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Ashraf, Z., Asif, R., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • PubChem. 6,8-dimethylquinoline-2-carboxylic acid. PubChem. Available at: [Link]

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.

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A Researcher's Guide to the In Vitro Evaluation of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the in vitro testing of a specific derivative, Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, by drawing comparisons with structurally related and well-characterized quinoline compounds. While specific experimental data for this exact molecule is emerging, this guide establishes a robust, scientifically grounded methodology for its evaluation, enabling researchers to generate high-quality, reproducible data.

The strategic placement of a chlorine atom at the 4-position, methyl groups at the 7- and 8-positions, and a methyl carboxylate at the 2-position of the quinoline ring suggests potential for targeted biological activity. The chloro-substituent at C4 is particularly susceptible to nucleophilic aromatic substitution, offering a reactive handle for creating diverse derivatives.[4] The dimethyl substitution pattern can influence the compound's steric and electronic properties, potentially enhancing binding to biological targets.

This guide will detail the necessary in vitro assays to profile the bioactivity of this compound, with a focus on anticancer and antibacterial applications, two of the most prominent activities of the quinoline class.[5]

Comparative Landscape: Positioning this compound Among Alternatives

To contextualize the potential of this compound, it is crucial to compare its anticipated performance against established quinoline-based compounds. The following table summarizes the reported in vitro activities of several analogous quinoline derivatives. This comparative data will serve as a benchmark for interpreting the experimental results obtained for our target compound.

Compound/Derivative ClassTarget/AssayCell Line(s)Reported IC50/MICReference
Quinoline-based EGFR/HER-2 Inhibitors EGFR Kinase Inhibition-71 nM[6]
HER-2 Kinase Inhibition-31 nM[6]
Antiproliferative ActivityMCF-7 (Breast), A-549 (Lung)25-82 nM (GI50)[6]
Quinoline-6-carboxamide Derivatives P2X7R AntagonismHEK-293T, 1321N1, MCF-7~0.5-1 µM[7]
Novel Quinoline Analogs Multidrug Resistance Protein 2 (MRP2) Inhibition--[8]
Cloxyquin (5-chloroquinolin-8-ol) Antituberculosis ActivityMycobacterium tuberculosis0.125-0.25 µg/mL (MIC)[9]
Quinoline-2-carboxylic acid aryl ester Antiproliferative ActivityPC3 (Prostate)26 µg/mL[10]

Experimental Design: A Step-by-Step Guide to In Vitro Profiling

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data. The choice of these assays is informed by the common mechanisms of action observed for quinoline derivatives.

I. Assessment of Cytotoxicity in Cancer Cell Lines

A foundational step in the evaluation of any potential anticancer agent is to determine its cytotoxic effects. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[6]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in complete culture medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in a complete culture medium.

    • Replace the existing medium in the 96-well plate with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound (48-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent (4 hours) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

II. Kinase Inhibition Assays: Targeting Cancer-Related Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways critical for tumor growth and survival.[11] Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two such kinases that are often dysregulated in cancer.

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of the recombinant kinase (EGFR or HER2) and the appropriate substrate in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase, and a mixture of ATP and the substrate.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate at room temperature for 1 hour.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of kinase activity relative to the positive control and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Analysis reagent_prep Prepare Compound Dilutions, Kinase, and Substrate/ATP Mix plate_setup Add Reagents to 384-well Plate reagent_prep->plate_setup incubation Incubate at Room Temp (1 hour) plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->kinase_detection read_luminescence Measure Luminescence kinase_detection->read_luminescence calculate_ic50 Calculate Kinase Inhibition IC50 read_luminescence->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

III. Antibacterial Susceptibility Testing

Quinoline derivatives have a long history as antibacterial agents.[5] Determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antibacterial activity of a compound.

  • Bacterial Strain Preparation:

    • Culture bacterial strains of interest (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media overnight.

    • Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis bacterial_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacteria bacterial_prep->inoculation compound_dilution Prepare Serial Dilutions of Test Compound in 96-well Plate compound_dilution->inoculation incubation Incubate at 37°C (18-24 hours) inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Interpreting the Data and Future Directions

The data generated from these assays will provide a comprehensive in vitro profile of this compound. By comparing the obtained IC50 and MIC values with those of the benchmark compounds listed in the comparative table, researchers can make an informed assessment of its potency and potential for further development.

Should the compound exhibit promising activity, subsequent studies could explore its mechanism of action in more detail. For instance, if significant cytotoxicity is observed, further assays could investigate the induction of apoptosis or cell cycle arrest. If potent kinase inhibition is identified, its selectivity against a broader panel of kinases should be determined.

This guide provides a robust starting point for the systematic evaluation of this compound. By adhering to these rigorous, self-validating protocols and leveraging comparative data, the scientific community can efficiently and accurately characterize the therapeutic potential of this and other novel quinoline derivatives.

References

  • Benchchem. Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates.
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  • Benchchem. Methyl 4,7-dichloroquinoline-2-carboxylate|CAS 643044-04-6.
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  • PubMed. High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands.
  • CP Lab Safety. Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxylate, min 98%, 25 grams.
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  • PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid.
  • Compound ethyl 7-chloro-4-(2,4-dimethylanilino)-8-methylquinoline-3-carboxylate.
  • Benchchem. The Biological Versatility of the 4-Chloro-7-Aminoquinoline Scaffold: A Technical Guide.
  • Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • PubMed Central. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
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The Pharmacokinetic Profile of Modified Quinoline Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The journey of these promising compounds from laboratory discovery to clinical application is critically dependent on a thorough understanding of their pharmacokinetic profiles. This guide provides an in-depth comparison of the pharmacokinetic properties of various modified quinoline compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in designing and interpreting preclinical and clinical studies.

Understanding the "Why": The Critical Role of Pharmacokinetics in Quinoline Drug Development

The therapeutic efficacy and safety of any drug are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For quinoline derivatives, these parameters are particularly crucial due to their diverse chemical modifications and wide range of therapeutic targets.[2][4] A favorable pharmacokinetic profile ensures that the drug reaches its intended site of action in sufficient concentrations to elicit a therapeutic effect, while minimizing off-target accumulation and potential toxicity. Conversely, poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, can lead to suboptimal efficacy or the need for high, potentially toxic, doses. Therefore, a comprehensive evaluation of the pharmacokinetic profile is a pivotal step in the development of novel quinoline-based therapeutics.[8][9]

A Comparative Analysis of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of several well-characterized and novel modified quinoline compounds. This comparative overview highlights the significant variability in their disposition within the body, often attributable to subtle structural modifications.

Compound/ClassOral Bioavailability (%)Time to Peak Concentration (Tmax) (hours)Plasma Protein Binding (%)Volume of Distribution (Vd) (L/kg)Elimination Half-life (t½)Primary Route of Metabolism & Excretion
Chloroquine ~70-80[10]1-630-40[10]Very High40-50 days[10]Hepatic metabolism; Renal excretion of unchanged drug (21-47%) and metabolites.[10][11][12]
Hydroxychloroquine ~70-80[10]2-4.530-40[10]Very High40-50 days[10]Hepatic metabolism; Renal excretion of unchanged drug (40-50%) and metabolites.[10]
Mefloquine High (food enhances by ~40%)[13]7-24[14]>98[14]13.3-40.9[14]13.8-40.9 days[14]Hepatic metabolism to carboxymefloquine.[15]
Quinoline 3-Carboxamides High (in mouse models)---Low clearance observed in mice.[16][17]Metabolized by Cytochrome P450 enzymes.[16][17]
Fluoroquinolones (general) Moderate to Excellent-LowHighLongRenal and extrarenal elimination; limited biotransformation.[18]

Key Insights from the Comparative Data:

  • High Volume of Distribution: Chloroquine, hydroxychloroquine, and mefloquine exhibit exceptionally large volumes of distribution, indicating extensive tissue sequestration.[10][14] This is a critical factor contributing to their long elimination half-lives.

  • Prolonged Half-Life: The remarkably long half-lives of chloroquine, hydroxychloroquine, and mefloquine (on the order of weeks to months) have significant implications for dosing regimens and the potential for drug accumulation and toxicity.[10][14][19]

  • Impact of Structural Modifications: The introduction of a hydroxyl group in hydroxychloroquine compared to chloroquine results in subtle but clinically relevant differences in their pharmacokinetic profiles.[11][12] Newer quinoline derivatives, such as the quinoline-4-carboxamides, are being specifically designed to optimize their Drug Metabolism and Pharmacokinetic (DMPK) properties, aiming for improved oral bioavailability and more favorable half-lives.[8][9]

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the quinoline ring significantly influence the compound's pharmacokinetic properties. For instance, in 4-aminoquinolines, the dialkylaminoalkyl side chain at the C-4 position is crucial for activity, while modifications to this chain can reduce toxicity.[20][21] Similarly, a 7-chloro group is often optimal for the activity of 4-aminoquinolines.[20][21]

Experimental Workflows for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic profile of a modified quinoline compound involves a combination of in vivo and in vitro studies. The following section details standardized protocols for these essential experiments.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical single-dose pharmacokinetic study in mice to determine key parameters following oral and intravenous administration.

Objective: To determine the bioavailability, clearance, volume of distribution, and elimination half-life of a test quinoline compound.

Materials:

  • Test quinoline compound

  • Vehicle suitable for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study, with free access to food and water.

  • Dosing:

    • Oral (PO) Group (n=3-5 mice): Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group (n=3-5 mice): Administer the test compound via tail vein injection at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approximately 20-30 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[22][23][24][25][26]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, CL (Clearance), Vd, and t½.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Objective: To determine the intrinsic clearance of a test quinoline compound in liver microsomes.

Materials:

  • Test quinoline compound

  • Pooled liver microsomes from the species of interest (e.g., human, mouse, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for analysis

Methodology:

  • Incubation Preparation: Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing the Path: From Synthesis to Clinical Candidate

The following diagrams illustrate the overarching workflow for the pharmacokinetic evaluation of novel quinoline compounds and a simplified representation of their metabolic fate.

Pharmacokinetic_Workflow cluster_Discovery Discovery & In Silico cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Studies cluster_Development Preclinical & Clinical Development Synthesis Compound Synthesis ADMET In Silico ADMET Prediction Synthesis->ADMET Early Assessment Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Synthesis->Metabolic_Stability ADMET->Metabolic_Stability PK_Rodent Rodent Pharmacokinetics (PO & IV) Metabolic_Stability->PK_Rodent Informs In Vivo Design Permeability Permeability (e.g., Caco-2) Permeability->PK_Rodent Plasma_Binding Plasma Protein Binding Plasma_Binding->PK_Rodent PK_NonRodent Non-Rodent Pharmacokinetics (e.g., Dog, NHP) PK_Rodent->PK_NonRodent Species Scaling Efficacy_Models Efficacy in Disease Models PK_Rodent->Efficacy_Models Tox_Studies Toxicology Studies PK_NonRodent->Tox_Studies Efficacy_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Candidate Selection Quinoline_Metabolism Parent_Quinoline Parent Quinoline Compound Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent_Quinoline->Phase_I CYP450 Enzymes Excretion Excretion (Renal, Biliary) Parent_Quinoline->Excretion Unchanged Drug Phase_II Phase II Metabolism (Conjugation) Phase_I->Phase_II e.g., UGTs, SULTs Phase_I->Excretion Phase_II->Excretion

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based Inhibitors

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile chemical properties allow it to serve as a privileged scaffold for designing therapeutic agents across a spectrum of diseases, including cancer, HIV, and malaria.[1][2] A significant area of interest is the development of quinoline-based inhibitors targeting protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a major class of anticancer drugs.[3][4]

Molecular docking is an indispensable computational tool in the rational design of these inhibitors. It predicts how a small molecule (ligand) binds to the active site of a protein (receptor), providing insights into the binding affinity and interaction patterns that drive biological activity.[1] This guide provides a comparative analysis of docking studies for various quinoline-based kinase inhibitors, supported by quantitative data and a detailed, field-proven experimental protocol for conducting such studies.

Comparative Docking Performance of Quinoline-Based Kinase Inhibitors

The efficacy of a quinoline-based inhibitor is largely determined by its substitution pattern, which dictates its interactions with the amino acid residues in the kinase's ATP-binding pocket. The following table summarizes the docking performance of several quinoline derivatives against key cancer-related kinases, offering a comparative view of their predicted binding affinities. A lower docking score generally indicates a more favorable binding interaction.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinoline-amidrazone derivative 10dc-Abl kinase1IEPNot SpecifiedNot Specified[1]
Pyrano[3,2-c]quinoline 2cTOP2BNot Specified-8.27dG13, Asn520, Glu522, Arg503, Gly504, Lys505, Ile506[5]
2,3-dihydroxy-quinoline-4-carbaldehyde (dq815)AChE4BTL-9.1Not Specified[1]
Quinoline derivative 4 (with pyrimidine moiety)HIV-RTNot Specified-10.67LYS 101, TRP229[2]
AfatinibRdRp (SARS-CoV-2)7BTFNot SpecifiedNot Specified[6]
(Z)-8-etilliden-2-(6-Methoxyquinoline-4-Carbonyl)Quiniclidine 1-OxideSARS-CoV-2 Mpro6m0K-6.6Not Specified[7]

Insights from Comparative Analysis:

The data reveals that the binding affinity of quinoline derivatives can be significantly modulated by the nature and position of their substituents. For instance, in the context of HIV reverse transcriptase inhibitors, quinoline derivatives bearing a pyrimidine moiety generally exhibit higher docking scores than those with a pyrazoline moiety.[2] Specifically, the presence of an electron-withdrawing bromo group on a phenyl ring attached to the pyrimidine scaffold, coupled with a free amino group, was found to enhance binding affinity.[2] This is likely due to favorable hydrogen bond interactions with key residues like Lys101 and hydrophobic interactions with residues such as Trp229.[2]

Similarly, in the design of anticancer agents, substitutions on the quinoline core can dictate the binding mode and potency. For example, pyrano[3,2-c]quinoline derivatives have shown promise as DNA topoisomerase inhibitors, with the length of an alkyl chain influencing the interaction with the enzyme's active site.[5]

Experimental Protocol: A Validated Workflow for Comparative Docking Studies

The following protocol outlines a robust and reproducible workflow for conducting comparative molecular docking studies. This protocol is a synthesis of methodologies reported in multiple peer-reviewed studies and is designed to ensure the scientific validity of the results.[8][9]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB) Protein_prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Grid_gen 4. Grid Box Generation Protein_prep->Grid_gen Ligand_prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking_run 5. Molecular Docking Simulation Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis 6. Binding Pose Analysis Docking_run->Pose_analysis Interaction_analysis 7. Interaction Analysis (H-bonds, hydrophobic) Pose_analysis->Interaction_analysis Validation 8. Protocol Validation (RMSD) Interaction_analysis->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Receptor Preparation:

  • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider the c-Abl kinase domain (PDB ID: 1IEP).[1]

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for a realistic docking simulation.

  • Protocol:

    • Download the PDB file for the target receptor.

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.[9]

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[9] This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein structure as a PDBQT file for use with AutoDock Vina.[9]

2. Ligand Preparation:

  • Action: Prepare the 3D structures of the quinoline-based inhibitors to be docked.

  • Causality: The ligands must be in a low-energy, 3D conformation to allow for flexible docking into the receptor's binding site.

  • Protocol:

    • Draw the 2D structures of the quinoline derivatives using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand starts in a stable conformation.

    • Detect the root and define the rotatable bonds (torsions) to allow for conformational flexibility during docking.[9]

    • Save the prepared ligand structures in PDBQT format.[9]

3. Grid Generation:

  • Action: Define the search space for the docking simulation within the receptor's active site.

  • Causality: The grid box confines the docking algorithm to the region of interest, making the simulation computationally efficient and biologically relevant.

  • Protocol:

    • Identify the active site of the protein, typically by referring to the position of the co-crystallized ligand in the original PDB file.

    • Define the dimensions and coordinates of a 3D grid box that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely.

4. Molecular Docking Simulation:

  • Action: Run the docking algorithm to predict the binding poses and affinities of the ligands.

  • Causality: The docking software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a predefined scoring function.

  • Protocol:

    • Use a docking program like AutoDock Vina.

    • Provide the prepared receptor and ligand files, along with the grid parameters, as input.

    • The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[9]

5. Results Analysis and Visualization:

  • Action: Analyze the docking results to identify the best binding poses and understand the key molecular interactions.

  • Causality: This step translates the numerical docking scores into a qualitative understanding of the structure-activity relationship.

  • Protocol:

    • Examine the docking scores for each ligand. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding poses using software like Discovery Studio Visualizer or PyMOL.[8]

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

Protocol Validation

A critical step to ensure the reliability of the docking protocol is validation. This is typically done by redocking the co-crystallized ligand back into the protein's active site. If the docking protocol can reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å, the protocol is considered valid.[8]

Visualizing Key Interactions

Understanding the specific interactions between a quinoline inhibitor and the kinase active site is crucial for lead optimization. The diagram below illustrates a hypothetical binding mode of a quinoline derivative, highlighting the key interactions that contribute to its binding affinity.

G cluster_protein Kinase Active Site cluster_hydrophobic Hydrophobic Pocket cluster_ligand Quinoline Inhibitor Met801 Met801 (Hinge) Lys745 Lys745 (Catalytic) Cys805 Cys805 Val726 Val726 Leu844 Leu844 Quinoline_N Quinoline N1 Quinoline_N->Met801 H-Bond Substituent_A Substituent A Substituent_A->Val726 Hydrophobic Substituent_A->Leu844 Hydrophobic Michael_Acceptor Michael Acceptor Michael_Acceptor->Cys805 Covalent Bond

Caption: Key interactions of a quinoline inhibitor in a kinase active site.

This generalized interaction map is consistent with findings from studies on EGFR/HER2 inhibitors, where a hydrogen bond between the N-1 of the quinoline ring and a methionine residue in the hinge region (e.g., Met801) is a critical stabilizing interaction.[10] Additionally, covalent bonds can form between a Michael acceptor group on the inhibitor and a cysteine residue (e.g., Cys805) in the active site, leading to irreversible inhibition.[10]

Conclusion

Comparative molecular docking studies are a powerful and cost-effective approach for prioritizing and optimizing quinoline-based inhibitors. By systematically evaluating the binding of different derivatives to a target protein, researchers can elucidate structure-activity relationships and rationally design novel compounds with improved potency and selectivity. The workflow and insights presented in this guide provide a robust framework for leveraging computational methods to accelerate the discovery of next-generation quinoline-based therapeutics.

References

  • A Comparative Docking Analysis of Quinoline-Based Inhibitors Across Various Therapeutic Targets - Benchchem. (URL: )
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors - Benchchem. (URL: )
  • Quinoline‐based compounds 1–4 designed for activity examin
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers - Benchchem. (URL: )
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives - ResearchGate. (URL: [Link])

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC - NIH. (URL: [Link])

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (URL: [Link])

  • Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - NIH. (URL: [Link])

  • Molecular Docking of Quinine Derivative as Inhibitor in Sars-Cov-2 - ResearchGate. (URL: [Link])

  • (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria - ResearchGate. (URL: [Link])

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (URL: [Link])

  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar. (URL: [Link])

  • Quipazine - Wikipedia. (URL: [Link])

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. (URL: [Link])

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry. (URL: [Link])

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - ResearchGate. (URL: [Link])

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC - NIH. (URL: [Link])

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - MDPI. (URL: [Link])

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (URL: [Link])

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (URL: [Link])

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - MDPI. (URL: [Link])

  • Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives | Request PDF - ResearchGate. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS No. 1133115-70-4). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles of Disposal

This compound belongs to the quinoline family of compounds, which are heterocyclic aromatic organic compounds.[1][2][3] The presence of a chlorine atom classifies it as a chlorinated organic compound, which requires special consideration for disposal to prevent environmental contamination and potential harm to aquatic life.[4][5]

The primary hazards associated with analogous chlorinated quinoline compounds include:

  • Skin and eye irritation.

  • Respiratory irritation.

  • Potential for severe skin burns and eye damage.

  • Toxicity if swallowed.

Therefore, the disposal of this compound must be approached with the goal of complete containment and chemical neutralization or destruction through high-temperature incineration by a licensed waste disposal facility.[5][6] Under no circumstances should this compound be disposed of down the drain or in general waste. [4][7]

Key Disposal Principles:
  • Segregation: Keep chlorinated waste separate from non-chlorinated waste to ensure proper disposal pathways.[4][8][9]

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[9]

  • Professional Disposal: All chemical waste must be handled by a licensed and approved hazardous waste disposal company.[6][10]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE Category Specific Requirements Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation or damage.[10][11]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation or burns.[6][10]
Body Protection Laboratory coat and, if handling large quantities, a chemical-resistant apron.To protect against accidental splashes and contamination of personal clothing.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.To avoid inhalation of dust or vapors, which can cause respiratory irritation.[12][13]
Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.[10]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

Step-by-Step Disposal Procedure

The following procedure outlines the standard operational steps for the disposal of this compound.

Step 1: Waste Segregation
  • Designate a specific, clearly labeled waste container for "Chlorinated Organic Solids" or "Halogenated Organic Waste."

  • This container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

  • Ensure this container is kept separate from other waste streams, particularly non-halogenated solvents and aqueous waste.[4][8][9]

Step 2: Waste Collection
  • Place all materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), and spill cleanup materials, into the designated chlorinated waste container.

  • Avoid overfilling the container; it should be filled to no more than 80% of its capacity to prevent spills and allow for expansion.[9]

Step 3: Container Management
  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[12]

  • Store the container in a well-ventilated, designated satellite accumulation area away from heat sources and incompatible materials.

Step 4: Scheduling Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide a complete and accurate description of the waste, including the chemical name.

  • Follow all institutional and regulatory requirements for waste manifest and labeling.

The disposal of chlorinated compounds often involves high-temperature incineration at a specialized facility to ensure complete destruction and prevent the formation of toxic byproducts.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Handling Methyl 4-chloro-7,8- dimethylquinoline-2-carboxylate ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes continue_op Continue Operation spill->continue_op No cleanup->continue_op waste_gen Waste Generated (Residuals, Contaminated Items) continue_op->waste_gen segregate Segregate into Labeled 'Chlorinated Organic Waste' Container waste_gen->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end Proper Disposal via High-Temperature Incineration pickup->end

Caption: Workflow for handling and disposal of this compound.

References

  • Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

  • Slideshare. Quinoline. [Link]

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ResearchGate. Quinoline derivatives (organic compounds) and their properties. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • King County. Laboratory Waste Management Guide. [Link]

  • Material Safety Data Sheet. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • CP Lab Safety. Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxylate, min 98%, 25 grams. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]

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A Senior Application Scientist's Guide to Handling Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (CAS No. 1133115-70-4)[1]. As a specialized quinoline derivative, this compound is likely utilized as a building block in medicinal chemistry and drug development.[2][3] Due to the absence of comprehensive toxicological data for this specific molecule, a cautious approach is mandated. Our protocols are grounded in the principle of treating substances of unknown toxicity as potentially hazardous, drawing on data from structurally similar compounds to establish a robust safety framework.

Hazard Assessment: An Inference-Based Approach

Given the lack of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous chemical structures. This proactive assessment is the cornerstone of laboratory safety.

  • Corrosivity and Irritation: Related chlorinated heterocyclic compounds are known to cause severe skin burns and eye damage.[4] Other quinoline derivatives are documented irritants for the skin, eyes, and respiratory system.[5][6] Therefore, it is prudent to assume this compound poses a significant risk of irritation, and potentially corrosion, upon contact.

  • Toxicity: A structurally similar compound, Methyl quinoline-7-carboxylate, is listed as harmful if swallowed.[6] This suggests a potential for acute oral toxicity.

  • Environmental Hazard: As a chlorinated hydrocarbon, this compound falls into a category of chemicals that are persistent and require specialized disposal to prevent environmental harm.[7][8] Standard wastewater treatment is ineffective for such compounds.[7]

Based on this analysis, all handling procedures must be designed to eliminate direct contact, inhalation, and accidental ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer neoprene or butyl rubber glove.Nitrile offers excellent dexterity and splash protection against a variety of chemicals.[9] The outer, more robust glove (neoprene or butyl) provides extended resistance against chlorinated solvents and aromatic compounds, which is crucial for preventing permeation during prolonged handling or in case of a larger spill.[10] Gloves must be changed immediately upon contamination.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) with a Full-Face Shield .Goggles provide a seal around the eyes to protect against splashes and vapors.[10] A face shield is mandatory when handling liquids or creating solutions, as it protects the entire face from larger volume splashes.[12]
Body Protection Flame-Resistant (FR) Lab Coat with a Chemical-Resistant Apron .A buttoned lab coat protects the skin and personal clothing.[12] An apron provides an additional layer of protection against spills of corrosive or permeable materials.
Foot Protection Closed-toe, closed-heel, chemical-resistant safety shoes. Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[11]
Respiratory Protection Not required for standard handling inside a fume hood. An air-purifying respirator with organic vapor cartridges may be necessary for spill cleanup outside of a fume hood.A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.[12] Respirator use requires a formal institutional program, including fit-testing and training.[12]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for ensuring safety and preventing environmental release. The following protocol outlines the essential steps for handling this compound.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Disposal cluster_waste Waste Segregation Detail a 1. Assess Hazards & Review Protocol b 2. Verify Fume Hood Certification & Function a->b c 3. Assemble All Materials (Chemicals, Glassware, Waste Containers) b->c d 4. Select & Inspect PPE c->d e 5. Don PPE (Coat, Goggles, Face Shield, Gloves) d->e f 6. Handle Compound STRICTLY Inside Fume Hood e->f g 7. Segregate Waste at Point of Generation f->g h 8. Decontaminate Work Surface g->h w1 Contaminated Solids (Gloves, Wipes, Weigh Paper) g->w1 Transfer to Waste Containers i 9. Doff PPE in Correct Order (Gloves last) h->i j 10. Dispose of Contaminated PPE as Hazardous Waste i->j k 11. Wash Hands Thoroughly j->k w2 Chlorinated Liquid Waste (Solutions, Rinsates) w3 Non-Chlorinated Waste

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
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Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.